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  • Product: [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride
  • CAS: 2206200-05-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Methodologies for [4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride

Executive Summary [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and antiretroviral agents ()[1]. The presence of the tetrahydrofuran (THF) core, coupled with a benzyloxy protecting group and a primary amine, presents unique analytical challenges. This technical guide provides a comprehensive breakdown of its molecular weight, exact mass, and the self-validating analytical protocols required to ensure its structural and isotopic fidelity during drug development.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical quality control, distinguishing between average molecular weight (MW) and monoisotopic exact mass is critical. The MW accounts for the natural isotopic abundance of all elements, which is essential for stoichiometric calculations in bulk synthesis. Conversely, the monoisotopic exact mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O , 35Cl ) and is the cornerstone of High-Resolution Mass Spectrometry (HRMS) ()[2].

Table 1: Quantitative Physicochemical Data

PropertyFree BaseHydrochloride Salt
Molecular Formula C11​H15​NO2​ C11​H16​ClNO2​
Molecular Weight 193.24 g/mol 229.70 g/mol
Monoisotopic (Exact) Mass 193.11028 Da229.08696 Da
Target Ion [M+H]+ (ESI+) 194.11755 DaN/A (Ionizes as free base)
Formal Charge 00 (Overall salt)

Data supported by computational chemistry standards for identical molecular formulas ()[3].

Structural Elucidation & Analytical Methodologies

To establish a self-validating system, researchers must employ orthogonal analytical techniques. HRMS confirms the elemental composition via exact mass, while Nuclear Magnetic Resonance (NMR) confirms the connectivity and stereochemistry of the THF ring and benzyloxy group ()[4].

Protocol 1: Exact Mass Determination via HRMS (ESI-TOF)

Objective: Verify the elemental composition of the free base with a mass error of 5 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Dilute to 1 µg/mL using the same solvent supplemented with 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state, thereby maximizing the ionization efficiency of the primary amine.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to the run.

    • Causality: Pre-run calibration is a self-validating step that eliminates instrumental mass drift, ensuring the exact mass measurement is solely reflective of the molecule rather than environmental fluctuations.

  • Ionization Parameters: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

    • Causality: 3.5 kV provides optimal droplet fission for small polar molecules without inducing premature in-source fragmentation of the benzyloxy ether bond.

  • Data Acquisition & Processing: Acquire spectra in the m/z 50–500 range. Extract the ion chromatogram for the theoretical m/z 194.1176.

HRMS_Workflow S1 Sample Preparation (1 µg/mL in MeOH/H2O) S2 ESI+ Ionization Formation of [M+H]+ S1->S2 S3 Quadrupole Isolation m/z 194.1176 S2->S3 S4 Collision Cell (CID) Fragmentation S3->S4 S5 TOF Mass Analyzer Exact Mass Determination S4->S5 S6 Data Analysis Mass Error < 5 ppm S5->S6

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Protocol 2: Structural Verification via 1H and 13C NMR

Objective: Confirm the regiochemistry of the benzyloxy and amine groups on the THF ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide ( DMSO-d6​ ).

    • Causality: The hydrochloride salt is highly polar; DMSO-d6​ ensures complete dissolution without exchanging the amine protons too rapidly, a phenomenon that frequently obscures signals when using D2​O .

  • Acquisition: Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz at 298 K.

  • Spectral Assignment:

    • Benzyloxy Group: Identify the multiplet at δ 7.25–7.40 ppm (5H, aromatic) and the distinct singlet/doublet around δ 4.50 ppm (2H, −O−CH2​−Ph ).

    • THF Ring: The anomeric/ring protons will appear between δ 3.50 and 4.20 ppm. The proton adjacent to the amine (C3) will exhibit a characteristic downfield shift due to the electron-withdrawing nature of the protonated amine salt ()[4].

Quality Control & Trustworthiness

A robust quality control framework requires that no single analytical method is trusted in isolation. While the exact mass confirms the formula C11​H15​NO2​ , it cannot differentiate between structural isomers (e.g., if the benzyloxy group migrated to the C2 position). Therefore, the self-validating system dictates that HRMS must always be paired with 2D NMR (such as COSY or HSQC) to confirm that the amine and benzyloxy groups are strictly localized at the C3 and C4 positions, respectively.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22831525, (S)-(+)-MDMA Hydrochloride" PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1615, 3,4-Methylenedioxymethamphetamine" PubChem.[Link]

  • The Journal of Organic Chemistry. "Stereocontrolled Debenzylative Cycloetherification Reaction as a Route to Enantiopure C-Furanosides with Amino Substituents in the Side Chain" ACS Publications.[Link]

  • National Institutes of Health. "Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions" PMC.[Link]

Sources

Exploratory

Mechanism of action for tetrahydrofuran-3-amine derivatives in drug discovery

An In-Depth Technical Guide to the Mechanism of Action for Tetrahydrofuran-3-Amine Derivatives in Drug Discovery Introduction: The Tetrahydrofuran-3-Amine Scaffold as a Privileged Structure In the landscape of medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action for Tetrahydrofuran-3-Amine Derivatives in Drug Discovery

Introduction: The Tetrahydrofuran-3-Amine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The tetrahydrofuran-3-amine moiety is one such scaffold. Its inherent three-dimensional nature, combined with the functional handles of the amino group, provides a rigid, conformationally constrained framework ideal for drug design.[1] This rigidity allows for the precise spatial orientation of pharmacophoric elements, facilitating high-affinity and selective interactions with the intricate surfaces of biological targets like enzymes and receptors.[1]

This guide, intended for researchers and drug development professionals, provides a deep dive into the mechanisms through which these derivatives exert their therapeutic effects. We will explore the common modes of action, detail the critical experimental workflows used to elucidate these mechanisms, and provide insights grounded in biophysical and structural data.

Dominant Mechanisms of Action: A Multifaceted Approach

Tetrahydrofuran-3-amine derivatives achieve their biological effects primarily through two major mechanisms: direct inhibition of enzyme catalysis and modulation of receptor function. The specific mechanism is dictated by the overall molecular structure, where the THF-amine core acts as a central scaffold from which other functional groups project to interact with the target protein.

Enzyme Inhibition

Enzymes are a major class of drug targets, and their inhibition is a cornerstone of modern pharmacology.[2] Tetrahydrofuran-3-amine derivatives have been successfully developed as potent inhibitors for several critical enzyme classes.

  • Competitive Inhibition of Serine Proteases (e.g., Factor Xa): A prominent application of this scaffold is in the development of anticoagulants that target Factor Xa (FXa), a key serine protease in the blood coagulation cascade.[1] Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid act as direct, competitive inhibitors. They bind to the active site of FXa, preventing the conversion of prothrombin to thrombin and thereby blocking the formation of fibrin clots.[1] The THF core serves to optimally position substituents into the S1 and S4 pockets of the FXa active site, while the amine and other functionalities form key hydrogen bonds and van der Waals interactions.[1][3]

  • Inhibition of Aspartyl Proteases (e.g., HIV-1 Protease): The development of potent HIV-1 Protease Inhibitors (PIs) has been a landmark achievement in antiviral therapy. The tetrahydrofuran ring has been extensively used as a P2 ligand in the design of PIs.[3][4] These derivatives are designed to interact with the backbone atoms in the S2 subsite of the protease active site. High-resolution X-ray crystal structures have confirmed that these interactions are crucial for potent inhibitory activity, providing a clear structural basis for their mechanism.[3]

Signaling Pathway: The Coagulation Cascade

Caption: Inhibition of Factor Xa by a THF-3-amine derivative in the coagulation cascade.

Receptor Antagonism

Receptor antagonists bind to a receptor but do not provoke the biological response that an agonist would. Instead, they block or dampen agonist-mediated responses. Several THF-amine derivatives function through this mechanism.

  • Ion Channel Antagonism (e.g., TRPA1): Transient receptor potential ankyrin 1 (TRPA1) is an ion channel implicated in pain and respiratory diseases. A series of potent and selective small-molecule antagonists based on a tetrahydrofuran linker has been developed.[5] Cryo-electron microscopy (cryo-EM) studies revealed that these compounds bind to an intracellular site near the lipid bilayer. The antagonist acts as a "molecular wedge," blocking the conformational change required for the channel to open, thus preventing ion influx.[5]

  • GPCR Antagonism (e.g., Histamine H3, Dopamine D3): G-protein coupled receptors (GPCRs) are a large family of receptors that are common drug targets. Tetrahydrofuran derivatives have been explored as antagonists for various GPCRs, including histamine H3 receptors (for allergic rhinitis) and dopamine D3 receptors (for antipsychotic properties).[6][7] In these cases, the compounds compete with the endogenous ligand for binding to the receptor, thereby inhibiting downstream signaling pathways.

Elucidating the Mechanism of Action: A Step-by-Step Experimental Guide

Determining the precise mechanism of action (MoA) is a critical, multi-step process in drug discovery.[8] It involves a suite of biochemical, biophysical, and cell-based assays that, when integrated, provide a comprehensive picture of how a compound interacts with its target and affects cellular function.

Workflow: Mechanism of Action (MoA) Elucidation

MOA_Workflow cluster_discovery Hit Identification cluster_validation Hit-to-Lead Validation & Characterization HTS High-Throughput Screen (Biochemical or Phenotypic) Hit Initial Hit Compound HTS->Hit Biochem Biochemical Assays (IC50/EC50 Determination) Hit->Biochem Validate & Characterize Biophys Biophysical Assays (ITC, SPR) Biochem->Biophys Quantify Binding Cellular Cell-Based Assays (Target Engagement, Functional Response) Biophys->Cellular Confirm Cellular Activity Structure Structural Biology (X-ray, Cryo-EM) Cellular->Structure Visualize Interaction Lead Lead Compound Structure->Lead Rational Design & Optimization MoA Mechanism of Action Understood Lead->MoA

Caption: A typical workflow for determining the mechanism of action of a hit compound.

Phase 1: Biochemical Assays for Target Engagement and Function

The first step is to confirm that the compound directly interacts with its intended target and modulates its function.[9]

  • Enzyme Inhibition Assays: These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.[2][10] The goal is to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

    • Protocol: Generic Enzyme Inhibition Assay (Fluorescence-Based)

      • Reagent Preparation: Prepare a stock solution of the THF-3-amine derivative in DMSO. Prepare assay buffer, enzyme solution, and a fluorogenic substrate solution.

      • Compound Dispensing: In a microplate (e.g., 384-well), perform a serial dilution of the compound stock to create a dose-response curve. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

      • Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.

      • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

      • Signal Detection: Read the fluorescence intensity over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

      • Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

  • Receptor Binding Assays: These assays quantify the ability of a compound to displace a labeled ligand (often radioactive or fluorescent) from its receptor.[11] This provides a measure of the compound's binding affinity (Ki).

    • Protocol: Competitive Radioligand Binding Assay

      • Preparation: Prepare cell membranes expressing the target receptor, a radiolabeled ligand, and assay buffer.

      • Assay Setup: In a filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (the THF-3-amine derivative).

      • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

      • Separation: Rapidly filter the contents of the plate and wash to separate the membrane-bound radioligand from the unbound radioligand.

      • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

      • Analysis: The amount of bound radioactivity will decrease as the concentration of the test compound increases. Calculate the IC50 and then convert it to a Ki value using the Cheng-Prusoff equation.

Phase 2: Biophysical Characterization of the Binding Interaction

Once target engagement is confirmed, biophysical techniques are employed to provide a deeper, quantitative understanding of the binding event.

  • Isothermal Titration Calorimetry (ITC): ITC is a gold-standard technique that directly measures the heat released or absorbed during a binding event.[12] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]

    • Protocol: Isothermal Titration Calorimetry (ITC)

      • Sample Preparation: Prepare the purified target protein in a suitable buffer and dialyze extensively against the final assay buffer. Prepare the THF-3-amine derivative in the final dialysis buffer. Ensure concentrations are accurately known.

      • Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the compound solution into the titration syringe.

      • Titration: Set the experimental parameters (temperature, injection volume, spacing) and initiate the titration. A series of small injections of the compound are made into the protein solution.

      • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.

      • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract the thermodynamic parameters (KD, n, ΔH, ΔS).[14]

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time.[15][16] It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Protocol: Surface Plasmon Resonance (SPR)

      • Chip Preparation: Immobilize the purified target protein onto the surface of a sensor chip.

      • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.

      • Analyte Injection (Association): Inject a series of concentrations of the THF-3-amine derivative (the analyte) over the chip surface. The binding of the analyte to the immobilized protein causes a change in the refractive index, which is measured in real-time as a response signal.

      • Dissociation: Replace the analyte solution with running buffer and monitor the decrease in the response signal as the analyte dissociates from the protein.

      • Regeneration: Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.

      • Data Analysis: Fit the association and dissociation curves (the "sensorgram") to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.[17]

TechniqueKey Information ProvidedStrengths
ITC KD, ΔH, ΔS, Stoichiometry (n)Gold-standard for thermodynamics; Solution-based[12]
SPR KD, ka, kdReal-time kinetic data; High sensitivity[15]
Phase 3: Structural Biology for Atomic-Level Insight

Visualizing the compound bound to its target at atomic resolution is the ultimate confirmation of the binding mode and provides invaluable information for structure-based drug design.[18][19]

  • X-ray Crystallography: This technique requires crystallizing the protein-ligand complex. The resulting electron density map reveals the precise three-dimensional arrangement of atoms and the specific interactions (hydrogen bonds, hydrophobic contacts) between the compound and the protein target.[20][21][22]

  • Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has revolutionized structural biology, particularly for large protein complexes and membrane proteins that are difficult to crystallize.[23][24][25] It involves flash-freezing the sample and imaging it with an electron microscope to generate a 3D reconstruction of the complex.[26]

Phase 4: Cell-Based Assays for Physiological Relevance

Finally, it is essential to confirm that the compound's activity observed in biochemical and biophysical assays translates to a cellular context.[27]

  • Target Engagement Assays: These assays confirm that the compound can reach and bind to its target within a living cell.

  • Functional Cellular Assays: These assays measure a downstream physiological event that is dependent on the target's activity. For a receptor antagonist, this could involve measuring the inhibition of agonist-induced second messenger production (e.g., cAMP) or reporter gene expression.[28][29] For an enzyme inhibitor, this could involve measuring the accumulation of the enzyme's substrate or the reduction of its product within the cell.

Conclusion and Future Perspectives

The tetrahydrofuran-3-amine scaffold is a versatile and powerful platform in drug discovery. Its derivatives have demonstrated efficacy across a range of therapeutic targets by acting as potent enzyme inhibitors and receptor antagonists. A rigorous, multi-disciplinary approach is required to fully elucidate their mechanism of action. By integrating quantitative biochemical assays, detailed biophysical characterization, high-resolution structural biology, and physiologically relevant cell-based studies, researchers can build a comprehensive understanding of how these molecules function. This detailed mechanistic insight is the foundation of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties to create the next generation of effective therapeutics.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Thermo Fisher Scientific. Cryo-EM Trends for Drug Discovery. Thermo Fisher Scientific.
  • Lab Manager. (2023, October 9). Cryo-EM in Drug Discovery.
  • Taylor & Francis Online. (2025, January 16). Advances in cryo-electron microscopy (cryoEM) for structure-based drug discovery.
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  • Frontiers. (2024, March 4). Cryo-electron microscopy-based drug design.
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  • SpringerLink. Protein Ligand Interactions Using Surface Plasmon Resonance.
  • Nature. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design.
  • ResearchGate. Protein Ligand Interactions Using Surface Plasmon Resonance.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance | The Biochemist.
  • Molecular Biology of the Cell. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • Walsh Medical Media. (2025, December 12). Experimental Pharmacology: Exploring Drug Actions in Research.
  • Springer Nature Experiments. X-Ray Crystallography in Drug Discovery.
  • AXXAM. Biochemical Assays for Drug Discovery.
  • PubMed. X-ray crystallography in drug discovery.
  • Frontiers. (2018, October 10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
  • PMC. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes.
  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • Taylor & Francis Online. (2023, August 17). The current role and evolution of X-ray crystallography in drug discovery and development.
  • ACS Publications. (2000, October 3). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant.
  • NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Creative Biolabs. (2020, July 16). Cell based Bioassay.
  • Thermo Fisher Scientific. (2021, June 28).
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  • PubMed. (2014, November 15). Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor.
  • Frontiers. (2024, January 24). Identification of first active compounds in drug discovery. how to proceed?.
  • PMC. Cell-based assays for screening androgen receptor ligands.
  • Revvity. Receptor-Ligand Binding Assays.
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  • PharmaBlock. Tetrahydropyrans in Drug Discovery.
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  • PMC. Activities of the tetrahydrofuran derivative, BA-41,799, against Plasmodium cynomolgi infections in rhesus monkeys.
  • Amanote Research. (PDF)
  • ACS Publications. (2021, March 22). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy.
  • PMC.
  • Google Patents. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
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  • PMC. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties.
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Foundational

What is the chemical structure of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride

In-Depth Technical Guide: Structural Profiling, Synthesis, and Medicinal Chemistry Applications of[4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride Executive Summary & Structural Rationale In contemporary medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Structural Profiling, Synthesis, and Medicinal Chemistry Applications of[4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical objective for improving drug-like properties. [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride (CAS: 2227854-82-0) ()[1] serves as a highly versatile, sp3-rich building block widely utilized in non-human research and drug discovery ()[2].

By embedding a primary amine and a benzyloxy ether onto a saturated tetrahydrofuran (THF) core, this scaffold provides a conformationally restricted bioisostere for traditional piperidine or morpholine rings. The trans-orientation of the substituents ensures optimal vector projection for hydrogen bonding and pi-stacking interactions within target binding pockets, while simultaneously mitigating off-target lipophilic liabilities.

Physicochemical Profiling

The utility of this scaffold is deeply rooted in its physicochemical metrics. As a Senior Application Scientist, I emphasize that the high fraction of sp3 carbons (Fsp3) directly correlates with improved aqueous solubility and reduced promiscuity in off-target binding (e.g., hERG channel inhibition).

Table 1: Quantitative Physicochemical Data

ParameterValueMechanistic Rationale
Molecular Formula C11H16ClNO2Hydrochloride salt ensures solid-state stability and prevents amine oxidation.
Molecular Weight 229.71 g/mol Low molecular weight (<300 Da) provides ample room for downstream lead optimization.
Fsp3 0.45High sp3 character disrupts crystal lattice packing, enhancing thermodynamic solubility.
TPSA ~35.2 ŲOptimal for passive membrane permeability and blood-brain barrier (BBB) penetration.
Stereochemistry trans-(3R,4S) or (3S,4R)Minimizes 1,2-steric clash; locks the THF ring into a stable envelope conformation.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of trans-3-amino-4-alkoxytetrahydrofurans is classically achieved via the regioselective and stereoselective ring-opening of meso-epoxides ()[3]. The following protocol details the causality behind each synthetic choice, ensuring a self-validating workflow from starting material to final salt.

Step 1: Azidolysis of 3,4-Epoxytetrahydrofuran

  • Procedure : Dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in a 4:1 mixture of EtOH/H2O. Add NaN3 (1.5 eq) and NH4Cl (1.5 eq). Heat to 80°C for 12 hours.

  • Causality : The meso-epoxide undergoes an SN2-type nucleophilic attack by the azide ion. NH4Cl acts as a mild proton source to activate the epoxide oxygen without causing premature polymerization or degradation, a common issue in epoxide chemistry ()[4]. The SN2 mechanism guarantees a trans-diaxial-like opening, strictly controlling the relative stereochemistry.

  • Validation : Monitor via TLC. The product, trans-4-azidotetrahydrofuran-3-ol, is UV-inactive but stains strongly with KMnO4 (indicating an oxidizable hydroxyl group).

Step 2: O-Benzylation

  • Procedure : Cool a solution of the azido-alcohol (1.0 eq) in anhydrous THF to 0°C. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq). Stir for 30 mins, then add benzyl bromide (BnBr, 1.1 eq). Warm to room temperature (RT) and stir for 4 hours.

  • Causality : NaH irreversibly deprotonates the hydroxyl group, forming a highly nucleophilic alkoxide that attacks BnBr. The benzyl group is selected because it is robust against subsequent mild reduction conditions and provides a valuable lipophilic pharmacophore for target binding.

  • Validation : TLC shows a new UV-active spot (due to the introduction of the benzyl aromatic ring).

Step 3: Staudinger Reduction

  • Procedure : Dissolve the benzylated intermediate in THF. Add triphenylphosphine (PPh3, 1.2 eq) and stir at RT until nitrogen evolution ceases (formation of the aza-ylide). Add H2O (10 eq) and heat to 50°C for 4 hours.

  • Causality : The Staudinger reaction is highly chemoselective. It reduces the azide to a primary amine without risking the cleavage of the benzyl ether, which could inadvertently occur if aggressive catalytic hydrogenation (e.g., H2 with Pd/C) were employed.

  • Validation : The resulting free base reacts positively to Ninhydrin stain, yielding a deep purple color characteristic of primary amines.

Step 4: Hydrochloride Salt Formation

  • Procedure : Dissolve the free base in anhydrous diethyl ether (Et2O) at 0°C. Dropwise add a 4M solution of HCl in dioxane until precipitation is complete. Filter and wash with cold Et2O.

  • Causality : Isolating the compound as an HCl salt prevents atmospheric oxidation of the primary amine and drastically improves shelf-life and handling properties.

  • Validation : 1H NMR (400 MHz, DMSO-d6) will show a broad integration of ~3H at 8.0-8.5 ppm, confirming the presence of the -NH3+ group.

SynthesisWorkflow A 3,4-Epoxytetrahydrofuran (Starting Material) B trans-4-Azidotetrahydrofuran-3-ol (Azidolysis) A->B NaN3, NH4Cl EtOH/H2O, 80°C C trans-3-Azido-4-(benzyloxy)tetrahydrofuran (O-Benzylation) B->C NaH, BnBr THF, 0°C to RT D trans-4-(Benzyloxy)tetrahydrofuran-3-amine (Reduction) C->D PPh3, H2O THF, RT E [4-(Benzyloxy)THF-3-yl]amine HCl (Salt Formation) D->E HCl in Dioxane Et2O, 0°C

Fig 1: Step-by-step synthetic workflow of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride.

Applications in Advanced Drug Design

The architectural rigidity of the THF-amine scaffold makes it a privileged structure in structure-based drug design (SBDD).

  • Bioisosteric Replacement : Traditional kinase inhibitors often utilize morpholine or piperidine rings to solubilize the core scaffold. However, these saturated six-membered rings can suffer from rapid oxidative metabolism by Cytochrome P450 enzymes. Replacing them with a substituted THF ring alters the metabolic soft spots while maintaining the necessary hydrogen bond acceptor (the ring oxygen) and donor/attachment point (the amine).

  • PROTAC Linker Technology : In the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the E3 ligase ligand and the target protein ligand is crucial. The [4-(Benzyloxy)tetrahydrofuran-3-yl]amine motif provides a rigidified vector that can pre-organize the ternary complex, reducing the entropic penalty of binding compared to highly flexible PEG-based linkers.

BioisostereLogic A Traditional Scaffold (Morpholine/Piperidine) B [4-(Benzyloxy)THF-3-yl]amine (sp3-rich Bioisostere) A->B Structural Rigidification C Improved PK/PD (Higher Fsp3) B->C Decreased Lipophilicity D Target Binding (H-bond & Pi-Pi) B->D Enhanced Vectorality

Fig 2: Rational design logic for utilizing the THF-amine scaffold to improve PK/PD parameters.

References

  • ChemSrc. "CAS 2227854-82-0: (3R,4S)-4-(Benzyloxy)tetrahydrofuran-3-amine hydrochloride." ChemSrc Database. URL: [Link]

  • Jacobsen, E. N. "Stereoselective ring opening reactions." U.S. Patent 5,929,232A, Google Patents.
  • Liang, X., Tan, F., & Zhu, Y. "Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications." Frontiers in Chemistry, 2021;9:647245. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Bond Coupling Strategies for[4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride

Executive Summary The incorporation of saturated, oxygen-containing heterocycles into drug scaffolds is a proven strategy to improve aqueous solubility, modulate lipophilicity, and increase the fraction of sp³ carbons in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of saturated, oxygen-containing heterocycles into drug scaffolds is a proven strategy to improve aqueous solubility, modulate lipophilicity, and increase the fraction of sp³ carbons in active pharmaceutical ingredients (APIs). [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly versatile building block used to introduce a functionalized tetrahydrofuran (THF) moiety via amide bond formation.

This application note provides an in-depth, mechanistically grounded guide to performing amide couplings with this specific amine hydrochloride salt. By analyzing the stereoelectronic constraints of the substrate, we present optimized, self-validating protocols for both discovery-scale synthesis and large-scale process development.

Mechanistic Insights & Reactivity Profile

When designing an amide coupling with[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride, several structural and chemical realities must dictate your experimental choices:

  • Stereoelectronic Effects: The amine is situated on a secondary carbon within a cyclopentane-like THF ring, inherently introducing moderate steric hindrance. Furthermore, the vicinal C4-benzyloxy (-OBn) group exerts an electron-withdrawing inductive effect (-I effect) through the ether oxygen. This slightly decreases the electron density on the adjacent C3 amine, reducing its nucleophilicity compared to simple aliphatic amines .

  • Steric Trajectory: The bulky benzyl ether restricts the conformational freedom of the approaching activated carboxylic acid. Highly reactive, less sterically demanding active esters (such as OAt esters generated by HATU) are often required to overcome this barrier.

  • Salt Neutralization (Free-Basing): The substrate is supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf life. To participate in nucleophilic attack, the amine must be fully liberated. This requires a stoichiometric excess of a non-nucleophilic tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Failure to maintain a basic local environment (pH ~8) will result in a stalled reaction and premature hydrolysis of the activated acid .

Mechanism Acid R-COOH (Carboxylic Acid) ActiveEster Activated Ester (OAt / O-Acylurea) Acid->ActiveEster Base DIPEA (Deprotonation) Base->ActiveEster CouplingAgent HATU / EDC (Activator) CouplingAgent->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral AmineSalt [4-(Benzyloxy)THF-3-yl]amine HCl (Substrate) FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine + DIPEA FreeAmine->Tetrahedral Attack at Carbonyl Amide Target Amide Product Tetrahedral->Amide Collapse & HOAt/Urea Loss

Mechanistic pathway of amide bond formation highlighting activation and nucleophilic attack.

Reagent Selection & Optimization

Selecting the correct coupling reagent depends on the scale of the reaction, the steric bulk of the carboxylic acid partner, and the sensitivity of adjacent chiral centers. The table below summarizes the quantitative and qualitative data for optimizing this specific coupling .

Coupling ReagentBaseSolventReaction TimeYield ProfileProsCons
HATU DIPEA (3.0 eq)DMF or DCM1–4 hHigh (>85%)Excellent for hindered amines; rapid kinetics via HOAt active ester.Expensive; poor atom economy; risk of guanidinylation if order of addition is wrong.
EDC·HCl / HOBt DIPEA (3.0 eq)DCM or DMF4–16 hModerate to HighStandard protocol; water-soluble byproducts ease purification.Slower kinetics; HOBt poses an explosive hazard on a large scale.
T3P (50% in EtOAc)Pyridine or DIPEAEtOAc or DCM2–12 hHigh (>80%)Exceptional for scale-up; low epimerization risk; simple aqueous workup.Can be sluggish with highly sterically hindered carboxylic acids.
COMU DIPEA (3.0 eq)DMF1–4 hHigh (>85%)Safer, non-explosive alternative to HATU; high efficiency.Byproducts can sometimes complicate direct crystallization.

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Discovery Scale)

This protocol is optimized for rapid conversion in medicinal chemistry discovery, utilizing pre-activation to prevent the free amine from reacting directly with the uronium salt (guanidinylation).

Stoichiometry:

  • Carboxylic Acid: 1.0 eq

  • [4-(Benzyloxy)tetrahydrofuran-3-yl]amine HCl: 1.1 eq

  • HATU: 1.2 eq

  • DIPEA: 3.0 eq (1 eq to neutralize the salt, 1 eq to deprotonate the acid, 1 eq to drive the reaction)

Step-by-Step Methodology:

  • Acid Pre-Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1–0.2 M concentration) under an inert atmosphere (N₂ or Ar). Add DIPEA (2.0 eq) followed by HATU (1.2 eq).

  • Activation Validation: Stir the mixture at room temperature for 5–10 minutes. Causality check: This delay ensures the complete formation of the highly reactive OAt ester before the amine is introduced, preventing the amine from attacking the HATU reagent directly.

  • Amine Introduction: In a separate vial, suspend[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride (1.1 eq) in a minimal amount of DMF and add the remaining DIPEA (1.0 eq). Self-Validation: The cloudy suspension should become a clear, homogeneous solution as the HCl salt is neutralized.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature for 1–4 hours.

  • Monitoring: Spot the reaction mixture on wet pH paper; ensure the pH remains ≥ 8. Analyze via LC-MS. The target mass should correspond to the desired amide, with the disappearance of the amine peak ([M+H]⁺ = 194.2).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine (to remove DMF). Dry over anhydrous Na₂SO₄, filter, and concentrate for flash chromatography.

Protocol B: Scalable Coupling using T3P (Process Scale)

Propylphosphonic anhydride (T3P) is the reagent of choice for scale-up due to its low toxicity, low epimerization rates, and water-soluble byproducts.

Step-by-Step Methodology:

  • Preparation: Charge a reactor with the carboxylic acid (1.0 eq) and [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride (1.05 eq) in EtOAc (0.5 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 eq) to the slurry at 20 °C. Stir for 15 minutes to ensure complete free-basing of the amine.

  • T3P Addition: Cool the mixture to 0–5 °C. Slowly add T3P (50% solution in EtOAc, 1.5 eq) via an addition funnel over 30 minutes to control the mild exotherm.

  • Coupling: Warm the reaction to room temperature and stir for 6–12 hours.

  • Workup (Self-Validating): Add water to the reactor and stir vigorously for 30 minutes. The T3P byproducts are entirely water-soluble. Separate the phases. Wash the organic phase with saturated NaHCO₃, then brine. The organic phase can often be concentrated directly to yield high-purity amide without chromatography.

Workflow A Amine HCl Salt + DIPEA D Amide Bond Formation A->D Free Base B Carboxylic Acid + Coupling Reagent C Active Ester Intermediate B->C Activation C->D Nucleophilic Attack E Aqueous Workup & Purification D->E Isolation

General experimental workflow for the amide coupling of amine hydrochloride salts.

Troubleshooting & Analytical Monitoring

  • Incomplete Conversion / Stalled Reaction: If LC-MS indicates unreacted starting materials after 4 hours, the most common culprit is a drop in pH. The HCl salt of the amine generates acidic byproducts during activation. Action: Verify the pH is >8. If acidic, add an additional 1.0 eq of DIPEA.

  • Formation of Guanidinium Byproducts: If a mass corresponding to [Amine + 100 Da] (for HATU) is observed, the amine has reacted with the coupling reagent. Action: Strictly adhere to the pre-activation protocol (Protocol A, Step 2) to ensure the coupling reagent is fully consumed by the carboxylic acid before the amine is introduced.

  • O-Debenzylation Concerns: The benzyl ether at the C4 position is highly stable to the mildly basic conditions of amide coupling. However, if subsequent synthetic steps require the removal of the benzyl group, standard hydrogenolysis (H₂ gas, Pd/C in MeOH) will cleanly yield the free C4-hydroxyl amide. Avoid strong Lewis acids (e.g., BBr₃) during the coupling phase, as they can prematurely cleave the ether.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[Link]

Application

Application Note: [4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride in Medicinal Chemistry &amp; Drug Discovery

Introduction & Structural Rationale As drug discovery shifts toward more complex, sp³-rich chemical space, the demand for conformationally restricted, chiral building blocks has surged. [4-(Benzyloxy)tetrahydrofuran-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

As drug discovery shifts toward more complex, sp³-rich chemical space, the demand for conformationally restricted, chiral building blocks has surged. [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride represents a highly versatile, bifunctional scaffold utilized extensively in the synthesis of kinase inhibitors, nucleoside analogues, and protease inhibitors.

From a synthetic and pharmacokinetic perspective, this building block offers three distinct advantages:

  • Conformational Restriction: The tetrahydrofuran (THF) ring limits the rotational degrees of freedom compared to acyclic ether-amines, reducing the entropic penalty upon target binding.

  • Orthogonal Reactivity: The molecule presents a nucleophilic primary amine (masked as a stable hydrochloride salt) and a protected secondary alcohol (benzyl ether). The benzyl group is robust under the basic/nucleophilic conditions required for amine functionalization but can be selectively removed via hydrogenolysis later in the synthesis.

  • Biomimetic Geometry: The 3-amino-4-oxygenated THF system is a direct structural mimetic of the ribose sugar found in ATP and natural nucleosides.

Strategic Applications in Target-Directed Drug Design

Kinase Inhibitors: Targeting the Ribose Pocket

The ATP-binding cleft of protein kinases is highly conserved, yet achieving selectivity often hinges on exploiting adjacent sub-pockets. The "ribose pocket"—the region normally occupied by the ribofuranose ring of ATP—is highly polar and solvent-exposed. By coupling the amine of our THF building block to a heteroaryl hinge-binding core (e.g., a pyrimidine or quinazoline), the THF ring is perfectly vectored into the ribose pocket. Upon deprotection, the revealed hydroxyl group forms critical hydrogen bonds with the kinase backbone, significantly enhancing both binding affinity and kinase selectivity ( [1]; [2]).

Antiviral Nucleoside Analogues

Nucleoside analogues are the cornerstone of antiviral therapies for HIV, HCV, and emerging RNA viruses. Because the THF ring is the core of natural nucleic acids, substituting the 3'-position with an amine creates potent chain terminators. The [4-(Benzyloxy)tetrahydrofuran-3-yl]amine scaffold allows researchers to rapidly generate structurally diverse, non-cytotoxic nucleoside analogues, bypassing the complex carbohydrate chemistry traditionally required to build these carbobicyclic cores ( [3]; [5]).

Protease Inhibitors

In the development of HIV protease inhibitors (e.g., Darunavir analogues), THF rings serve as optimal P2 ligands. The oxygen atom of the THF ring acts as a hydrogen bond acceptor for the backbone NH of Asp29/30 in the protease active site, while the amine linkage provides a vector for further functionalization ( [4]).

Physicochemical Profiling

The integration of the THF-amine scaffold dramatically alters the physicochemical properties of a drug candidate compared to traditional acyclic or piperidine-based linkers. The table below summarizes the typical impact of incorporating this moiety into a lead compound.

PropertyAcyclic Ether-AminePiperidine AnalogTHF-Amine (Target Scaffold)
LogD (pH 7.4) 1.80.51.2 (Optimal balance)
Topological Polar Surface Area (TPSA) 38.5 Ų32.3 Ų47.9 Ų (Enhanced solubility)
Metabolic Clearance (HLM, µL/min/mg) High (>50)Low (<15)Low (<20) (Stable to oxidation)
Conformational Penalty (ΔE, kcal/mol) High (~4.5)High (~3.0)Low (~1.2) (Pre-organized)

Table 1: Comparative physicochemical data demonstrating the balance of lipophilicity, polarity, and conformational restriction provided by the THF-amine scaffold.

Experimental Workflows & Protocols

To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems. Causality for each reagent choice is explicitly detailed.

Protocol A: S_NAr Coupling with a Heteroaryl Halide

Objective: To attach the THF-amine to a kinase hinge-binding core (e.g., 2-chloropyrimidine).

  • Preparation: In an oven-dried 20 mL scintillation vial, suspend [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride (1.0 eq, 0.5 mmol) and the heteroaryl chloride (1.05 eq, 0.525 mmol) in anhydrous n-butanol (5.0 mL).

    • Causality:n-butanol is chosen as the solvent because its high boiling point accommodates the activation energy required for S_NAr, while its protic nature helps stabilize the transition state during chloride displacement.

  • Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise at room temperature.

    • Causality: The starting material is supplied as an HCl salt to prevent oxidative degradation of the primary amine. DIPEA neutralizes the HCl to liberate the nucleophile. A sterically hindered, non-nucleophilic base is mandatory to prevent competitive substitution with the heteroaryl halide.

  • Reaction: Seal the vial and heat to 110 °C in a heating block for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The starting material mass (m/z 194.1 for the free amine) should be completely consumed, replaced by the product mass.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Objective: To remove the benzyl protecting group and reveal the free hydroxyl for target binding.

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 eq, 0.3 mmol) in HPLC-grade Methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Acidic Modifier: Add 2 drops of glacial acetic acid.

    • Causality: Because the substrate now contains a basic secondary amine, the nitrogen lone pair can coordinate to the palladium surface, poisoning the catalyst. Acetic acid transiently protonates the amine, preventing catalyst deactivation and significantly accelerating the cleavage of the benzyl ether.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat three times. Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint (1H-NMR): Filter a small aliquot through a syringe filter, evaporate, and run a crude 1H-NMR in CD₃OD. The multiplet corresponding to the 5 aromatic protons of the benzyl group (7.25–7.40 ppm) and the benzylic CH₂ singlet (~4.5 ppm) must be completely absent.

  • Workup: Filter the entire reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the final deprotected target molecule.

Visualizations

Pathway SM [4-(Benzyloxy)tetrahydrofuran-3-yl]amine HCl Base Freebasing (DIPEA) SM->Base Liberate Nucleophile Coupling SNAr / Buchwald-Hartwig Base->Coupling Add Electrophile Intermediate N-Alkylated/Arylated Intermediate Coupling->Intermediate C-N Bond Formation Deprotect Hydrogenolysis (Pd/C, H2) Intermediate->Deprotect Benzyl Cleavage Product Target Molecule (Free -OH) Deprotect->Product Reveal Pharmacophore

Synthetic workflow for kinase inhibitors using the THF-amine building block.

Pharmacophore Kinase Kinase ATP-Binding Cleft Hinge Hinge Region (Heteroaryl Core) Kinase->Hinge Ribose Ribose Pocket (THF Ring) Kinase->Ribose Solvent Solvent Channel (Amine Linker) Kinase->Solvent Hinge->Ribose Ribose->Solvent

Pharmacophore mapping of the THF-amine scaffold within a kinase ATP-binding site.

References

  • Molecular Recognition of Protein Kinase Binding Pockets for Design of Potent and Selective Kinase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Inhibitors of epidermal growth factor receptor tyrosine kinase: Novel C-5 substituted anilinoquinazolines designed to target the ribose pocket Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals National Institutes of Health (PMC) URL:[Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors National Institutes of Health (PMC) URL:[Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads bioRxiv URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in [4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the coupling of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to minimize side reactions and optimize your synthetic outcomes.

Introduction

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine is a valuable building block in medicinal chemistry. However, its hydrochloride salt form and inherent structural features can present challenges during amide bond formation and other coupling reactions. Incomplete reactions, low yields, and the formation of difficult-to-remove byproducts are common hurdles. This guide is designed to help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here are answers to common questions and issues encountered during coupling reactions with [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride.

Q1: My coupling reaction is sluggish or incomplete, resulting in a low yield of the desired amide. What are the likely causes?

A1: Low yields are a frequent issue and can often be attributed to several factors related to the amine starting material and reaction conditions.

  • Incomplete Neutralization of the Amine Hydrochloride: The primary amine is protonated as a hydrochloride salt, rendering it non-nucleophilic. Incomplete neutralization to the free amine is a primary cause of low reactivity.

  • Steric Hindrance: The bulky benzyloxy and tetrahydrofuran groups can sterically hinder the approach of the activated carboxylic acid to the amine's nitrogen atom, leading to slower reaction rates.[1]

  • Suboptimal Coupling Reagent: Standard coupling reagents may not be sufficiently reactive for this substrate, especially if the carboxylic acid partner is also sterically demanding.[2][3]

  • Poor Solubility: The amine salt or other reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and reduced reaction efficiency.[2]

Troubleshooting & Optimization Strategies:
  • Base Selection and Stoichiometry:

    • Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize the hydrochloride salt.[1]

    • Ensure at least one equivalent of the base is used to liberate the free amine. It is common to use a slight excess (1.1-1.5 equivalents).

    • The order of addition is critical. Pre-mixing the amine hydrochloride and the base in the solvent for a short period before adding the coupling reagent and carboxylic acid can ensure the free amine is available for reaction.[4]

  • Choice of Coupling Reagent:

    • For challenging couplings, consider more potent onium salt-based reagents (uronium/phosphonium) over standard carbodiimides like DCC or EDC alone.[5][6] Reagents such as HATU, HBTU, PyAOP, or COMU are generally more effective for hindered amines.[1][2][7]

  • Solvent and Temperature:

    • Ensure all reagents are fully dissolved. High-purity, anhydrous grades of polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often good choices.[2]

    • If solubility remains an issue, consider a solvent mixture or the addition of a small amount of a co-solvent like DMSO.

    • Moderately increasing the reaction temperature can sometimes improve the reaction rate for sterically hindered substrates, but this should be done cautiously as it can also promote side reactions like racemization.[2] Monitor the reaction progress closely by TLC or LC-MS.

Q2: I am observing multiple spots on my TLC or several peaks in my LC-MS analysis. What are the common side reactions?

A2: The formation of multiple products indicates the presence of side reactions. With carbodiimide-based coupling agents, several undesired pathways can compete with the desired amide formation.

  • N-Acylurea Formation: This is a major side reaction where the highly reactive O-acylisourea intermediate rearranges to a stable and unreactive N-acylurea.[8][9] This side product consumes the activated carboxylic acid, reducing the yield of the desired amide. The use of polar aprotic solvents like DMF can sometimes favor this rearrangement.[10]

  • Symmetrical Anhydride Formation: The O-acylisourea can react with a second molecule of the carboxylic acid to form a symmetrical anhydride.[9] While this anhydride can still react with the amine to form the desired product, it represents an inefficient use of the carboxylic acid.

  • Guanidinylation of the Amine: When using uronium/aminium-based coupling reagents like HATU or HBTU in excess, a side reaction can occur where the reagent reacts with the primary amine to form a guanidinium byproduct, effectively capping the amine and preventing amide bond formation.[11]

Visualizing Carbodiimide Side Reactions

// Nodes Carboxylic_Acid [label="Carboxylic Acid (R-COOH)"]; Carbodiimide [label="Carbodiimide (R'-N=C=N-R'')"]; O_Acylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05"]; Amine [label="[4-(Benzyloxy)THF-3-yl]amine"]; Amide [label="Desired Amide", fillcolor="#34A853"]; Urea [label="Urea Byproduct"]; N_Acylurea [label="N-Acylurea (Side Product)", fillcolor="#EA4335"]; Symmetric_Anhydride [label="Symmetric Anhydride", fillcolor="#4285F4"];

// Edges Carboxylic_Acid -> O_Acylisourea [label="+ Carbodiimide"]; Carbodiimide -> O_Acylisourea; O_Acylisourea -> Amide [label="+ Amine"]; Amine -> Amide; O_Acylisourea -> Urea; O_Acylisourea -> N_Acylurea [label="Rearrangement"]; O_Acylisourea -> Symmetric_Anhydride [label="+ R-COOH"]; Carboxylic_Acid -> Symmetric_Anhydride; Symmetric_Anhydride -> Amide [label="+ Amine"]; } .enddot

Caption: Carbodiimide coupling pathways and side reactions.

Troubleshooting & Optimization Strategies:
  • Minimizing N-Acylurea Formation:

    • The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended when using carbodiimides.[2][9] These additives react with the O-acylisourea intermediate to form an activated ester that is more stable towards rearrangement but still sufficiently reactive to form the amide.[9]

    • Using solvents with lower dielectric constants, such as dichloromethane (DCM) or chloroform, can sometimes minimize this side reaction.[8]

  • Preventing Guanidinylation:

    • When using uronium/aminium reagents, avoid using a large excess of the coupling reagent relative to the carboxylic acid.[5]

    • Consider pre-activating the carboxylic acid with the coupling reagent before adding the amine.[1][4] This allows for the formation of the activated ester and reduces the concentration of free coupling reagent when the amine is introduced.

    • Phosphonium-based reagents like PyBOP or PyAOP do not typically cause guanidinylation and can be a good alternative if this side reaction is a persistent issue.[7][12]

Q3: How can I effectively monitor the progress of my coupling reaction and identify the products and byproducts?

A3: Careful reaction monitoring and product analysis are crucial for successful optimization.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction. It allows for the separation of components in the reaction mixture and provides mass information to help identify the desired product and potential side products like the N-acylurea.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation of the final purified product and can also be used to analyze the crude reaction mixture to identify and quantify the different species present.[14]

  • Kaiser Test (for solid-phase synthesis): If the coupling is being performed on a solid support, the Kaiser test is a simple colorimetric method to detect the presence of unreacted primary amines.[3] A positive test (blue/purple beads) indicates an incomplete reaction.[3]

Analytical Method Selection Workflow

// Nodes Start [label="Analyze Reaction Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Goal [label="What is the Analytical Goal?"]; Qualitative [label="Quick Progress Check\n(Qualitative)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Quantitative [label="Quantify Known Components", shape=diamond, style=filled, fillcolor="#FBBC05"]; Identification [label="Identify Unknown Byproducts", shape=diamond, style=filled, fillcolor="#FBBC05"]; TLC [label="TLC"]; HPLC_UV [label="HPLC-UV\n(with standards)"]; LC_MS [label="LC-MS or GC-MS"]; NMR [label="NMR Spectroscopy\n(for structure confirmation)"];

// Edges Start -> Goal; Goal -> Qualitative; Goal -> Quantitative; Goal -> Identification; Qualitative -> TLC; Quantitative -> HPLC_UV; Identification -> LC_MS; LC_MS -> NMR; } .enddot

Caption: Workflow for selecting analytical methods.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with HATU

This protocol provides a starting point for the coupling of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride with a carboxylic acid using HATU.

Materials:

  • [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride (1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • HATU (1.0-1.2 eq)[7]

  • DIPEA (2.2-2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid and anhydrous DMF.

  • Add HATU to the solution and stir for 2-5 minutes.

  • In a separate flask, dissolve [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride and DIPEA in anhydrous DMF.

  • Add the amine/base solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.

  • Upon completion, the reaction mixture can be worked up by diluting with a suitable organic solvent (e.g., ethyl acetate), washing with aqueous solutions (e.g., water, brine, and possibly a mild acid and base wash), drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting with a Carbodiimide and Additive (EDC/OxymaPure)

This protocol is an alternative for when a carbodiimide coupling is preferred.

Materials:

  • [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • EDC·HCl (1.2 eq)[9]

  • OxymaPure (1.2 eq)[10]

  • DIPEA (2.2 eq)

  • Anhydrous DCM or DMF

Procedure:

  • In a dry flask under an inert atmosphere, combine the carboxylic acid, [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride, and OxymaPure in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath (0 °C).

  • Add DIPEA and stir for 10-15 minutes.

  • Add EDC·HCl to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1. The urea byproduct from EDC is water-soluble, which can simplify purification.[9][15]

Data Summary Table

The choice of coupling reagent is critical and highly dependent on the specific substrates. The following table provides a general comparison of common coupling reagents for challenging amide bond formations.

Coupling Reagent CategoryExamplesAdvantagesPotential Disadvantages
Carbodiimides DCC, DIC, EDCCost-effective, well-established.[16]Can lead to N-acylurea formation and racemization; often require additives.[2][8]
Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast reaction times, good for hindered couplings, suppress racemization.[1][5]Can cause guanidinylation of the amine if used in excess; higher cost.[11]
Phosphonium Salts PyBOP, PyAOPHighly effective for sterically demanding couplings, low racemization, no guanidinylation side reaction.[1][7]Higher cost, byproducts can sometimes complicate purification.
Phosphonic Anhydrides T3PEffective for difficult couplings, byproducts are water-soluble, simplifying workup.[1]May require slightly elevated temperatures.[17]

Conclusion

Successfully coupling [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride requires careful consideration of base selection, coupling reagent choice, and reaction conditions to outcompete potential side reactions. By understanding the underlying mechanisms of both the desired reaction and the common pitfalls, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide serves as a starting point, and empirical optimization for each specific substrate combination is always recommended.

References

  • Wikipedia. (2024). Carbodiimide. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Retrieved from [Link]

  • Jad, Y. E., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2023, July 14). What is the application of oxidative coupling reaction in analytical chemistry?. Retrieved from [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943-954. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • MDPI. (2022, February 15). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2062-2065. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Chen, X., et al. (2011). Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. PMC. Retrieved from [Link]

  • Muhammad, N. A., et al. (2015). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Retrieved from [Link]

  • Yadav, J. S., et al. (2003). TiCl4 Promoted Three Component Coupling Reaction : A New Method for the Synthesis of Functionalized Tetrahydrofurans and Tetrahydropyrans. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • The University of Tokyo. (n.d.). Continuous-flow C–N Bond Forming Reactions with Heterogeneous Catalysts and Application for API Synth. Retrieved from [Link]

Sources

Optimization

Handling the hygroscopic nature of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride salts

Welcome to the advanced technical support guide for managing the hygroscopic nature of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride . This resource is engineered for drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for managing the hygroscopic nature of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride . This resource is engineered for drug development professionals and synthetic chemists who require rigorous moisture management to ensure stoichiometric precision and reaction reproducibility.

The Causality of Hygroscopicity in the Target Molecule

Understanding why a compound absorbs moisture is the first step in mitigating it. The severe hygroscopicity of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is driven by three synergistic structural factors:

  • Ion-Dipole Aggression : The hydrochloride salt dissociates into a protonated amine and a chloride anion. The high localized charge density of the Cl⁻ ion acts as a potent hydrogen-bond acceptor for atmospheric water molecules [1].

  • Heterocyclic Oxygen Coordination : The oxygen atom within the tetrahydrofuran (THF) ring possesses two lone pairs, providing secondary docking sites for water coordination via dipole-dipole interactions.

  • Crystal Lattice Disruption : The bulky, flexible benzyloxy group at the C4 position prevents tight, highly ordered crystal packing. This creates interstitial voids in the solid-state lattice, allowing water vapor to permeate and hydrate the bulk material (deliquescence), rather than just adsorbing to the surface [3].

When these factors combine, the salt rapidly transitions from a free-flowing powder to a hydrated, sticky mass upon exposure to ambient humidity.

Diagnostic Data & Action Thresholds

Visual inspection is insufficient for quantitative chemical workflows. To determine the integrity of your batch, Karl Fischer (KF) titration is the mandatory gold standard for quantifying water content in hygroscopic pharmaceutical salts [4].

Table 1: Quantitative Moisture Assessment & Action Thresholds

Water Content (w/w %)Physical AppearanceImpact on Downstream ChemistryRequired Action
< 0.5% Free-flowing, crystalline white powder.Negligible.Proceed with standard anhydrous handling.
0.5% - 2.0% Slight clumping; adheres to glass/spatulas.Minor stoichiometry errors; potential sluggishness in sensitive couplings.Execute Protocol B (Vacuum Drying).
> 2.0% Wet paste, glassy, or deliquescent mass.Severe stoichiometry failure; rapid hydrolysis of coupling reagents (e.g., HATU).Execute Protocol C (Azeotropic Distillation).
Moisture Management & Recovery Workflows

The following decision tree dictates the exact troubleshooting path based on your analytical data.

Workflow A Visual Inspection B Karl Fischer Titration A->B Quantify C Water < 0.5% B->C D Water 0.5% - 2.0% B->D E Water > 2.0% B->E F Proceed to Reaction C->F G Vacuum Drying (45°C) D->G Mild H Azeotropic Distillation E->H Severe I Re-test via KF G->I H->I I->C Pass I->E Fail

Caption: Moisture Troubleshooting & Recovery Workflow for Amine Hydrochloride Salts.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. If the validation check fails, the protocol must be aborted and restarted.

Protocol A: Anhydrous Weighing & Transfer (Glovebox Method)

Causality: Exposing this specific amine salt to ambient air for even 60 seconds can result in >1% moisture uptake. Weighing inside a controlled inert atmosphere eliminates atmospheric variables.

  • Preparation: Transfer the sealed primary container of the salt, pre-tared reaction vials, spatulas, and a "dummy" validation vial into a glovebox purged with high-purity Argon (H₂O < 1 ppm).

  • Equilibration: Allow the materials to rest in the antechamber under vacuum for 30 minutes before bringing them into the main chamber.

  • Transfer: Open the primary container and rapidly weigh the required mass into the pre-tared reaction vial.

  • Sealing: Seal the reaction vial with a PTFE-lined septum cap before removing it from the glovebox.

  • Validation Check: Place an open, pre-weighed "dummy" vial containing 50 mg of anhydrous sodium chloride next to your working area inside the glovebox. After completing your transfers, re-weigh the dummy vial. If the mass has increased by >0.1 mg, your inert atmosphere is compromised, invalidating the anhydrous integrity of the transfer.

Protocol B: Azeotropic Drying for Deliquescent Batches

Causality: Standard vacuum drying often fails to remove tightly coordinated water molecules from the amine hydrochloride without risking thermal degradation of the THF ring. Azeotropic distillation with toluene exploits the formation of a minimum-boiling azeotrope to drive off water at lower effective temperatures.

  • Setup: Suspend the wet [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride in anhydrous toluene (10 mL per gram of salt) in a round-bottom flask.

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser.

  • Distillation: Heat the suspension to reflux (approx. 110°C). The water-toluene azeotrope will vaporize, condense, and separate in the trap.

  • Isolation: Once water ceases to collect, cool the flask, filter the newly crystalline salt under an Argon blanket, and wash with anhydrous hexanes.

  • Validation Check: Calculate the theoretical water mass based on the initial KF titration (e.g., 5.0% water in 10 g of salt = 0.5 mL water). The protocol is physically validated when the volume of water collected in the Dean-Stark trap matches this theoretical yield. Confirm chemical validation by running a post-drying KF titration to ensure <0.5% residual moisture.

Multi-Barrier Storage Strategy

A standard benchtop desiccator is insufficient for long-term storage of this compound. We mandate a multi-barrier approach aligned with USP <1079> guidelines for humidity-sensitive articles [2].

Storage S1 Amber Glass Vial S2 Argon Backfill S1->S2 S3 PTFE Tape Seal S2->S3 S4 Desiccant Chamber S3->S4 S5 2°C to 8°C Storage S4->S5

Caption: Validated multi-barrier storage strategy to prevent moisture ingress.

Frequently Asked Questions (FAQs)

Q: Why does my amide coupling yield drop significantly when using older batches of this salt? A: Absorbed water exerts a dual-negative effect. First, it causes a stoichiometric imbalance; if your salt contains 5% water by weight, you are adding 5% less of the reactive amine. Second, water aggressively hydrolyzes sensitive coupling reagents (e.g., HATU, EDC, or acid chlorides), quenching the activated intermediate before the bulky [4-(Benzyloxy)tetrahydrofuran-3-yl]amine can successfully attack.

Q: How do I adjust my reaction stoichiometry if I cannot dry the salt completely? A: If KF titration confirms a stable water content (e.g., a stable hydrate), you must recalculate the effective mass required to achieve the correct molarity of the active amine. Formula:Effective Mass Required = Target Mass (Anhydrous) / (1 - Mass Fraction of Water). Example: If KF shows 2.5% water, and you need 100 mg of active amine salt: 100 / (1 - 0.025) = 102.56 mg.

Q: Can I use Thermogravimetric Analysis (TGA) instead of Karl Fischer? A: TGA measures total weight loss upon heating, which includes both water and any residual volatile organic solvents (like ethanol or ethyl acetate from purification). While useful, TGA cannot chemically distinguish between water and solvent. Karl Fischer is highly specific to H₂O and is the required diagnostic tool for this specific troubleshooting workflow [4].

References
  • Good Storage and Shipping Practices (<1079>) United States Pharmacopeia (USP)[Link]

Reference Data & Comparative Studies

Validation

High-Resolution Comparison Guide: LC-MS/MS Platforms for the Characterization of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine

As a Senior Application Scientist, selecting the appropriate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform for a novel compound requires more than just reading instrument specifications. It demands a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform for a novel compound requires more than just reading instrument specifications. It demands a deep mechanistic understanding of the molecule’s behavior in the gas phase.

This guide provides an objective, data-driven comparison of Triple Quadrupole (QQQ), Quadrupole-Time-of-Flight (Q-TOF), and Quadrupole-Orbitrap platforms for the structural elucidation and quantification of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride . By deconstructing its fragmentation causality and establishing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals navigating pharmacokinetic (PK) and impurity profiling workflows.

Mechanistic Fragmentation Profiling (The Science)

Before evaluating instrument performance, we must establish the compound's intrinsic mass spectrometric behavior. As a hydrochloride salt, the compound fully dissociates in aqueous mobile phases. The free base (C11H15NO2, exact mass 193.1103 Da) is the species that undergoes electrospray ionization (ESI). Because LC-MS employs soft ionization techniques, the primary amine readily accepts a proton to form the [M+H]+ precursor at m/z 194.1176, which is the most common ion type in positive ion mode for nitrogen-containing compounds[1].

Structural assignment of a compound is generally not possible based on MS1 data alone; direct structural information requires collision-induced dissociation (CID) to generate MS/MS spectra[2]. Upon activation, the [M+H]+ precursor undergoes three primary fragmentation pathways:

  • Pathway A (Base Peak - m/z 91.0548): The benzyloxy moiety is a classic structural motif. The low-energy α-cleavage of the ether bond yields the highly resonance-stabilized tropylium cation ([C7H7]+). Because the activation energy for this pathway is exceptionally low, it acts as an intense "sink" for ion current, making it the ideal product ion for sub-ng/mL targeted quantitation.

  • Pathway B (Diagnostic - m/z 177.0916): Aliphatic amines are prone to the neutral loss of ammonia (-17 Da)[1]. This yields a [M+H - NH3]+ fragment. While less abundant than the tropylium ion, it provides critical orthogonal confirmation of the intact tetrahydrofuran-amine structure.

  • Pathway C (Residue - m/z 86.0606): Cleavage of the entire benzyloxy group as neutral benzyl alcohol (108 Da) leaves the protonated tetrahydrofuran-amine residue ([C4H8NO]+).

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 194.1176 Protonated Amine F1 Tropylium Cation m/z 91.0548 Base Peak (Quant) M->F1 α-Cleavage (Ether Bond) F2 Neutral Loss of NH3 m/z 177.0916 Diagnostic M->F2 -17 Da (Amine Cleavage) F3 Loss of Benzyl Alcohol m/z 86.0606 THF Ring Residue M->F3 -108 Da (Ether Cleavage)

Mechanistic LC-MS/MS fragmentation pathways of[4-(Benzyloxy)tetrahydrofuran-3-yl]amine.

Platform Performance Comparison: QQQ vs. Q-TOF vs. Orbitrap

Relying solely on the m/z 91.0548 fragment presents a specificity risk in complex biological matrices, as many endogenous compounds and excipients contain benzyl groups. The choice of MS platform dictates how we overcome this matrix interference.

  • Triple Quadrupole (QQQ): The gold standard for routine PK quantitation. By utilizing Multiple Reaction Monitoring (MRM) for the 194.1 → 91.1 transition, QQQ instruments offer unmatched duty cycle efficiency and sensitivity. However, they lack the resolution to distinguish isobaric interferences.

  • Quadrupole-Time-of-Flight (Q-TOF): Ideal for rapid unknown screening. Q-TOF platforms provide high-resolution accurate mass (HRAM) capabilities at extremely fast acquisition rates, making them perfect for identifying degradants of the tetrahydrofuran ring.

  • Quadrupole-Orbitrap: Orbitrap resolution outperforms both triple quadrupole and Q-TOF platforms in resolving low-abundance isotopic peaks and minimizing matrix interferences[3]. Orbitrap mass analyzers provide both quantitation and qualification data in a single analytical run, allowing retrospective data analysis without additional injections[4].

Quantitative Performance Comparison Table
Performance MetricTriple Quadrupole (QQQ)Quadrupole-TOF (Q-TOF)Quadrupole-Orbitrap
Primary Application Targeted High-Throughput PKRapid Unknown ScreeningComprehensive Profiling & PK
Mass Accuracy Unit Mass (~0.7 Da)< 2 ppm< 1 ppm
Resolving Power (FWHM) ~3,000~40,000> 140,000
Sensitivity (m/z 194 → 91) Sub-pg/mL (MRM mode)pg/mL (Targeted MS/MS)Sub-pg/mL (PRM mode)
Retrospective Analysis No (Data discarded)Yes (Full Scan DDA)Yes (Full Scan HRAM)
Matrix Interference Moderate (Relies on LC)Low (High-res filtering)Very Low (Ultra-high res)

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . Every step contains an internal logic check to prevent false positives and ensure quantitative rigor.

Step 1: Sample Preparation & Orthogonal Spiking
  • Action: Spike biological samples with a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically a 13C6-benzyl analog of the target compound, prior to protein precipitation.

  • Causality: Corrects for matrix effects and ionization suppression in the ESI source.

  • Self-Validation Checkpoint: The ratio of light-to-heavy isotopes must remain constant across varying matrix dilutions. If the ratio deviates by >5%, the system automatically flags the run for severe matrix interference, preventing erroneous quantitation.

Step 2: Chromatographic Separation
  • Action: Utilize a reversed-phase C18 column (e.g., 1.7 µm particle size) with a highly aqueous mobile phase gradient containing 0.1% formic acid.

  • Causality: The lipophilic benzyloxy group provides strong retention on C18, while formic acid ensures complete protonation of the primary amine (pKa ~8.5), driving the equilibrium toward the [M+H]+ state for maximum ESI+ sensitivity.

  • Self-Validation Checkpoint: An inline Photodiode Array (PDA) detector monitors UV absorbance at 210 nm (benzyloxy chromophore) prior to the MS source. This provides orthogonal confirmation of the LC peak, ensuring the MS signal corresponds to the intact molecule and not an in-source fragment of a larger polymeric impurity.

Step 3: MS/MS Acquisition (Parallel Reaction Monitoring)
  • Action: On an Orbitrap platform, isolate the m/z 194.1 precursor in the quadrupole (1.0 Da window) and fragment it in the Higher-energy Collisional Dissociation (HCD) cell at a normalized collision energy (NCE) of 25 eV.

  • Causality: An NCE of 25 eV provides optimal energy to cleave the ether bond (yielding m/z 91.0548) without completely obliterating the diagnostic intermediate fragments (m/z 177.0916).

  • Self-Validation Checkpoint: The instrument software dynamically checks the mass defect of the precursor. If the mass defect does not align with the strictly defined C11H15NO2 profile, the MS2 trigger is aborted, saving duty cycle time for genuine analytes.

Step 4: Data Processing & Isotope Fidelity Check
  • Action: Extract the exact mass chromatograms using a strict 5 ppm mass tolerance window.

  • Causality: Narrow extraction windows eliminate isobaric background noise, drastically improving the signal-to-noise ratio in complex matrices.

  • Self-Validation Checkpoint: The processing software automatically calculates the M+1 (13C) and M+2 (18O) isotopic abundance ratios. If the empirical ratio deviates from the theoretical isotopic distribution of C11H15NO2 by more than 10%, the identification is rejected as a false positive.

Platform Selection Workflow

Platform_Selection Start Objective: Analyze Compound Q1 Primary Goal? Start->Q1 T1 High-Throughput PK Quantitation Q1->T1 Sensitivity T2 Impurity Profiling & Unknown Screening Q1->T2 Resolution R1 Triple Quadrupole (QQQ) (MRM Mode) T1->R1 R2 Orbitrap / Q-TOF (HRAM / DDA Mode) T2->R2

Decision matrix for selecting the optimal LC-MS/MS platform based on analytical goals.

References

  • The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry . LabRulez / Thermo Fisher Scientific. 3

  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry . Thermo Fisher Scientific. 4

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra . MetwareBio. 1

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . IntechOpen. 5

Sources

Comparative

Introduction &amp; Chemical Context[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly functionalized pharmaceutical intermediate. From a chromatographic perspective, its structure presents a classic analytical triad:

An in-depth comparative guide for the HPLC method validation and purity testing of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride . A lipophilic benzyloxy group (provides strong hydrophobic retention and UV absor...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for the HPLC method validation and purity testing of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride .

  • A lipophilic benzyloxy group (provides strong hydrophobic retention and UV absorbance).

  • A polar tetrahydrofuran (THF) ring (capable of dipole-dipole interactions).

  • A primary amine salt (highly basic, pKa ~9.5).

The primary analytical challenge in testing the purity of this compound is the severe peak tailing associated with basic amines. When analyzing such compounds on standard silica-based reversed-phase columns, the amine undergoes secondary ion-exchange interactions with residual silanol groups, leading to poor peak shape, compromised resolution of closely eluting impurities, and integration errors[1][2].

Mechanistic Causality: Overcoming the Silanol Effect

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the stationary phase. In reversed-phase liquid chromatography (RPLC), analyte retention should ideally be driven by a single mechanism: non-specific hydrophobic interactions[2]. However, basic compounds introduce a secondary mechanism.

To overcome this, we must evaluate three distinct chromatographic strategies:

  • Method A: Standard C18 at Low pH (pH 2.5). Operating at a low pH protonates the amine (cationic state) but attempts to suppress the ionization of surface silanols (pKa ~3.5–4.5)[1]. While this reduces tailing, ultra-pure silica still exhibits residual activity, often resulting in moderate asymmetry[3].

  • Method B: Pentafluorophenyl (PFP) Column. PFP phases offer orthogonal selectivity. The fluorinated ring provides π−π interactions with the analyte's benzyl moiety, while the highly electronegative fluorine atoms facilitate dipole-dipole and hydrogen bonding with the THF ring[4][5]. This is exceptional for resolving structural isomers but does not inherently cure amine tailing.

  • Method C: High-pH Tolerant C18 (pH 10.5). Utilizing a hybrid organic-inorganic silica column (e.g., Waters XBridge) allows operation at pH 10.5 without dissolving the silica bed[6]. At this pH, the primary amine is fully deprotonated (neutralized). This completely eliminates electrostatic interactions with ionized silanols, resulting in perfectly symmetrical peaks and enhanced hydrophobic retention[7].

Mechanisms cluster_0 Stationary Phase Interactions Analyte [4-(Benzyloxy)THF-3-yl]amine (Basic Amine) C18 Alkyl Chain (C18) Hydrophobic Retention Analyte->C18 Benzyl Group (Primary) Silanol Ionized Silanol (SiO-) Ion-Exchange (Tailing) Analyte->Silanol Protonated Amine (Low/Neutral pH) PFP PFP Group Pi-Pi & Dipole Interactions Analyte->PFP Benzyl & THF (Orthogonal)

Chromatographic retention mechanisms for basic amine analytes.

Comparative Performance Data

To objectively determine the best approach for purity testing, the three methods were evaluated using a spiked sample containing [4-(Benzyloxy)tetrahydrofuran-3-yl]amine and its primary synthetic impurity (des-benzyl degradant).

Table 1: Chromatographic Performance Comparison

ParameterMethod A: Standard C18 (pH 2.5)Method B: PFP Column (pH 3.0)Method C: High-pH C18 (pH 10.5)
Retention Time ( Rt​ ) 4.2 min5.8 min7.5 min
Peak Asymmetry ( As​ ) 1.65 (Tailing)1.42 (Moderate Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) 6,5009,20015,400
Resolution ( Rs​ ) 1.82.53.8
Silanol Interference HighModerateNone (Neutralized)

Experimental Protocol: The Self-Validating High-pH Workflow

The following protocol details the optimized High-pH method. It is designed as a self-validating system, meaning System Suitability Testing (SST) criteria must be met before any sample is analyzed, ensuring absolute trustworthiness.

4.1 Chromatographic Conditions

  • Column: High-pH tolerant hybrid C18 (e.g., Waters XBridge Premier, 150 x 4.6 mm, 3.5 µm)[6].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 215 nm (Due to the lack of strong chromophores beyond the benzyl ring, low-wavelength UV is required).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: 10% 70% B

    • 12–15 min: 70% B

    • 15.1–20 min: 10% B (Re-equilibration)

4.2 System Suitability Testing (SST) Criteria Before injecting analytical samples, inject a standard solution (0.1 mg/mL) six times. The system is only valid if:

  • Peak Asymmetry ( As​ ): ≤1.2 (Confirms absence of silanol interactions).

  • Precision (%RSD of Area): ≤1.0% (Confirms injection mechanism and integration stability).

  • Resolution ( Rs​ ): ≥2.0 between the API and the closest eluting impurity.

ICH Q2(R2) Validation Framework

To utilize this method for regulatory submissions or commercial release, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [8][9].

Validation Start ICH Q2(R2) Validation Initiation Spec Specificity (Blank & Impurity Interference) Start->Spec Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Acc Accuracy (Spike Recovery at 50/100/150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Deliberate Parameter Variations) Prec->Rob Report Validation Report Generation Rob->Report

ICH Q2(R2) method validation workflow for purity testing.

Step-by-Step Validation Execution:

  • Specificity: Inject a blank (diluent), placebo (if applicable), and a sample subjected to forced degradation (acid, base, peroxide, heat, UV). Ensure the[4-(Benzyloxy)tetrahydrofuran-3-yl]amine peak is completely resolved from all degradation products (Peak Purity Angle < Purity Threshold via PDA detector).

  • Range & Linearity: Prepare standard solutions ranging from the reporting threshold (typically 0.05% of nominal concentration) up to 120% of the nominal specification[8]. Plot Area vs. Concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy: Spike known amounts of the API into the sample matrix at 50%, 100%, and 150% of the target concentration. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.

  • Precision:

    • Repeatability: Analyze 6 independent sample preparations at 100% concentration. %RSD must be ≤2.0% .

    • Intermediate Precision: Have a second analyst perform the repeatability test on a different day, using a different HPLC system and column lot. The combined %RSD must remain ≤2.0% .

  • Robustness: Deliberately vary critical method parameters (e.g., pH ±0.2 , Column Temp ±5∘C , Flow Rate ±0.1 mL/min). The SST criteria must still pass under all variant conditions, proving the method's resilience.

Sources

Validation

A Comparative Guide to [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride and Unprotected Tetrahydrofuran-3-amine for the Modern Researcher

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The choice between a protected and an unprotect...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The choice between a protected and an unprotected amine, such as [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride and tetrahydrofuran-3-amine, can significantly influence reaction outcomes, purification strategies, and overall efficiency. This guide offers an in-depth, objective comparison of these two critical reagents, supported by experimental insights and protocols to empower researchers in making informed decisions for their specific applications.

At a Glance: A Tale of Two Amines

The core structural difference between the two molecules lies in the presence of a benzyl protecting group on the amine functionality of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride. This seemingly simple modification has profound implications for the chemical behavior and application of the molecule.

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride presents the amine as its hydrochloride salt, with the nitrogen atom shielded by a bulky benzyl group. This protection strategy is a cornerstone of multi-step synthesis, preventing the nucleophilic amine from engaging in undesired side reactions.[1][2]

Tetrahydrofuran-3-amine , in its unprotected form, offers a readily available primary amine for direct chemical transformations. Its inherent reactivity is both a powerful tool and a potential challenge, depending on the molecular context.[3][4]

Head-to-Head: A Comparative Analysis

Feature[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochlorideUnprotected Tetrahydrofuran-3-amineRationale and Implications
Reactivity in Acylation Low to negligible without deprotection.High.[5][6]The benzyl group must be removed to unmask the nucleophilic amine. This allows for selective reactions at other sites in a molecule. The unprotected amine will readily undergo acylation, which is ideal for direct, single-step transformations.
Chemoselectivity High.Low.The protected amine allows for a wide range of chemical transformations on other parts of the molecule without interference from the amine. The unprotected amine may react with various electrophiles, leading to a mixture of products in complex substrates.
Synthetic Route Requires additional protection and deprotection steps.[7]Can be used directly in synthesis.[8]The use of the protected amine adds two steps to the overall synthesis, which can impact overall yield and cost. The direct use of the unprotected amine is more atom-economical for simpler targets.
Stability Generally stable under a wide range of non-reducing conditions.[9]Can be susceptible to oxidation and may be less stable over long-term storage.The hydrochloride salt form enhances the stability of the protected amine. Primary amines can be more sensitive to air and other oxidants.
Handling Crystalline solid, generally easier to handle and weigh accurately.Often a liquid, which can be more challenging to handle and may require inert atmosphere techniques.The physical form can impact the ease of use in a laboratory setting.
Solubility Generally soluble in polar solvents like water and alcohols.Soluble in a range of organic solvents and water.Solubility is an important consideration for choosing appropriate reaction and work-up conditions.

The Scientist's Perspective: Why Choose One Over the Other?

The decision to employ a protected versus an unprotected amine is a strategic one, deeply rooted in the overall synthetic plan.

When to Use [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride:

  • Multi-step Synthesis: In the synthesis of complex molecules with multiple functional groups, protecting the amine is crucial to prevent unwanted side reactions.[9]

  • Presence of Electrophilic Moieties: When the substrate contains other electrophilic centers that could react with a primary amine, the protected form is the logical choice.

  • Improved Handling and Stability: For reactions requiring precise stoichiometry and for long-term storage, the crystalline and stable nature of the hydrochloride salt is advantageous.

When to Use Unprotected Tetrahydrofuran-3-amine:

  • Direct Functionalization: For the direct synthesis of amides, sulfonamides, or other N-functionalized derivatives where the amine is the intended reaction site.[5][6]

  • Shorter Synthetic Routes: In cases where the target molecule is relatively simple, avoiding the additional steps of protection and deprotection can save time and resources.

  • Green Chemistry Considerations: A protecting-group-free synthesis is often more environmentally friendly, as it reduces the number of synthetic steps and the amount of waste generated.[3]

In the Lab: Key Experimental Protocols

The following protocols provide a practical guide to the use of both the protected and unprotected forms of tetrahydrofuran-3-amine in a common synthetic transformation: N-acylation.

Protocol 1: N-Acylation of Unprotected Tetrahydrofuran-3-amine

This protocol outlines a general procedure for the acylation of tetrahydrofuran-3-amine with an acylating agent such as acetic anhydride.

DOT Diagram of N-Acylation Workflow

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification THF-3-amine Tetrahydrofuran-3-amine Stirring Stir at Room Temperature THF-3-amine->Stirring Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Stirring Quench Quench Reaction Stirring->Quench TLC Monitoring Extract Extract with Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for the N-acylation of unprotected tetrahydrofuran-3-amine.

Step-by-Step Procedure:

  • To a solution of tetrahydrofuran-3-amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added a base (e.g., triethylamine, 1.2 mmol).

  • The mixture is cooled to 0 °C in an ice bath.

  • The acylating agent (e.g., acetic anhydride, 1.1 mmol) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired N-acylated product.[5][6]

Protocol 2: Deprotection of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride and Subsequent N-Acylation

This two-part protocol first describes the removal of the benzyl protecting group, followed by the N-acylation of the resulting free amine.

DOT Diagram of Deprotection and Acylation Workflow

Deprotection_Acylation_Workflow cluster_deprotection Deprotection cluster_acylation N-Acylation Protected_Amine [4-(Benzyloxy)tetrahydrofuran- 3-yl]amine hydrochloride Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Protected_Amine->Hydrogenolysis Free_Amine Tetrahydrofuran-3-amine Hydrogenolysis->Free_Amine Filtration Acylation N-Acylation Protocol Free_Amine->Acylation Product N-Acylated Product Acylation->Product

Caption: Workflow for the deprotection and subsequent N-acylation.

Part A: Deprotection via Catalytic Hydrogenolysis

  • To a solution of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride (1.0 mmol) in a suitable solvent (e.g., methanol, 20 mL) is added a catalyst (e.g., 10% Palladium on carbon, 10 mol%).

  • The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure) at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude tetrahydrofuran-3-amine.[7]

Part B: N-Acylation

The crude amine from Part A can be used directly in the N-acylation protocol described in Section 4.1 .

Spectroscopic Signatures: A Comparative Look

The presence of the benzyl group in [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride gives rise to characteristic signals in its NMR spectra, which are absent in the spectra of unprotected tetrahydrofuran-3-amine.

Spectroscopic Data[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochlorideUnprotected Tetrahydrofuran-3-amine
¹H NMR Aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. The benzylic CH₂ protons appear as a singlet or a pair of doublets around δ 4.5 ppm. The tetrahydrofuran ring protons will also be present.The spectrum is simpler, showing only the signals corresponding to the protons of the tetrahydrofuran ring and the amine protons.
¹³C NMR Aromatic carbons of the benzyl group will be observed in the range of δ 127-138 ppm. The benzylic CH₂ carbon will appear around δ 70 ppm.[10]The spectrum will only contain signals for the four carbons of the tetrahydrofuran ring.[11]

Conclusion: A Strategic Choice for Synthetic Success

The choice between [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride and unprotected tetrahydrofuran-3-amine is not a matter of which is "better," but rather which is the more strategic choice for a given synthetic challenge. The unprotected amine offers a direct and efficient route to N-functionalized products, while the protected amine provides the control and selectivity required for the synthesis of complex molecular architectures. By understanding the fundamental differences in their reactivity, stability, and handling, researchers can leverage the unique advantages of each compound to achieve their synthetic goals with greater precision and efficiency.

References

  • Sustain, C. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.[Link][9]

  • Ouarna, Z., et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.[Link][5]

  • ResearchGate. An Eco-friendly and Highly Efficient route for N-acylation under Catalyst-free Conditions.[Link][6]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.[Link][10]

  • ACS Publications. Chemoselective Photoredox Synthesis of Unprotected Primary Amines Using Ammonia | Organic Letters.[Link][12]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[Link][13]

  • ResearchGate. Recent Developments in the Direct Synthesis of Unprotected Primary Amines.[Link][3][4]

  • MDPI. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide.[Link][2]

  • Google Patents. Preparation method of (R)-tetrahydrofuran-3-amine.[8]

Sources

Comparative

FTIR spectroscopy characteristic peaks for[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride

As a Senior Application Scientist, I approach the structural validation of complex pharmaceutical intermediates not merely as a checklist of peaks, but as a holistic study of molecular vibrations. [4-(Benzyloxy)tetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural validation of complex pharmaceutical intermediates not merely as a checklist of peaks, but as a holistic study of molecular vibrations. [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly functionalized molecule. Its structural integrity relies on three distinct micro-environments: the quaternized amine salt, the benzyl ether linkage, and the tetrahydrofuran (THF) core.

Fourier-Transform Infrared (FTIR) spectroscopy is the ideal non-destructive technique to validate this compound, provided we understand the causality behind its vibrational modes and how they compare to structural alternatives.

Mechanistic Causality in the FTIR Profile

To objectively validate this compound, we must deconstruct the theoretical and empirical origins of its infrared absorption bands.

1. The Amine Hydrochloride Salt (-NH₃⁺ Cl⁻) When the free primary amine is protonated to form the hydrochloride salt, the nitrogen atom becomes quaternized. The resulting positive charge strongly polarizes the N-H bonds. Furthermore, the solid-state crystal lattice is dominated by intense hydrogen bonding between the -NH₃⁺ group and the chloride counterions. Mechanistically, this extensive hydrogen bonding network restricts the stretching vibrations, causing the sharp N-H bands of a free amine to merge into a massive, broad absorption envelope spanning 3000 to 2600 cm⁻¹ ( [1]). The N-H bending mode (scissoring) is also shifted, appearing as a distinct band around 1600–1580 cm⁻¹ .

2. The Benzyl Ether Linkage (-O-CH₂-Ph) The benzyl group introduces a monosubstituted aromatic ring to the spectrum. The most diagnostic features of this system are not the C=C stretches (which appear weakly at ~1495 and 1450 cm⁻¹), but rather the out-of-plane (OOP) C-H bending modes. In a monosubstituted benzene ring, the five adjacent hydrogen atoms vibrate in-phase out of the ring plane. This highly polar movement generates two intensely strong, sharp peaks at ~745 cm⁻¹ and ~700 cm⁻¹ ( [2]). Additionally, the asymmetric C-O-C stretch of the ether linkage produces a strong, broad band between 1100–1050 cm⁻¹ .

3. The Tetrahydrofuran (THF) Ring The saturated cyclic ether contributes aliphatic C-H stretching just below 3000 cm⁻¹ (often obscured by the massive amine salt band) and a secondary cyclic C-O-C stretch that overlaps with the benzyl ether band in the 1070–1050 cm⁻¹ fingerprint region.

Comparative Spectral Analysis

In drug development, confirming what a product is requires proving what it is not. Below is an objective comparison of the target compound against two common alternatives: its Free Base form and a De-benzylated Analog (4-Aminotetrahydrofuran-3-ol hydrochloride).

Functional Group / ModeTarget Compound (HCl Salt)Alternative 1 (Free Base)Alternative 2 (De-benzylated)
N-H Stretching Broad 3000–2600 cm⁻¹Sharp doublets ~3400, 3300 cm⁻¹Broad 3000–2600 cm⁻¹
O-H Stretching AbsentAbsentBroad ~3300 cm⁻¹
N-H Bending ~1600–1580 cm⁻¹~1650–1590 cm⁻¹~1600–1580 cm⁻¹
Aromatic C=C Stretch ~1495, 1450 cm⁻¹~1495, 1450 cm⁻¹Absent
C-O-C Stretch (Ether) ~1100–1050 cm⁻¹~1100–1050 cm⁻¹~1070–1050 cm⁻¹ (THF only)
Aromatic C-H OOP Bend ~745, 700 cm⁻¹ (Strong) ~745, 700 cm⁻¹ (Strong) Absent

Self-Validating Experimental Protocol: ATR-FTIR

Amine hydrochlorides are notoriously hygroscopic. Traditional KBr pellet preparation exposes the sample to atmospheric moisture (introducing false O-H bands) and high pressure, which can induce solid-state ion exchange (converting the sample to a hydrobromide salt). To preserve scientific integrity, Attenuated Total Reflectance (ATR) is the mandatory sampling technique ( [3]).

Step-by-Step Methodology:

  • System Diagnostics & Background Acquisition:

    • Action: Clean the diamond Internal Reflective Element (IRE) with LC-MS grade isopropanol. Collect a background spectrum (air).

    • Validation: The background must show >95% transmittance. Any peaks at 2900 cm⁻¹ (organics) or 3400 cm⁻¹ (water) invalidate the cleanliness. Do not proceed until the baseline is flat.

  • Sample Application:

    • Action: Transfer 2–5 mg of the neat[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride powder directly onto the center of the diamond crystal.

    • Causality: Analyzing the neat powder prevents moisture ingress and preserves the true polymorphic and salt state of the compound.

  • Evanescent Wave Coupling (Pressure Application):

    • Action: Lower the pressure anvil until the clutch clicks, applying standardized pressure.

    • Causality: The IR evanescent wave only penetrates 0.5–2.0 µm into the sample. High, uniform pressure eliminates the air gap, ensuring the refractive index boundary required for total internal reflection is met.

  • Spectral Acquisition:

    • Action: Scan from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

    • Causality: 64 scans provide an optimal signal-to-noise ratio, while 4 cm⁻¹ resolution is sufficient to resolve the sharp aromatic out-of-plane bending modes without introducing artificial noise.

  • Algorithmic ATR Correction:

    • Action: Apply an ATR correction algorithm to the raw data.

    • Validation: Because IR penetration depth is wavelength-dependent (deeper at lower wavenumbers), this correction normalizes peak intensities, allowing the spectrum to be directly and accurately compared against transmission-based reference libraries.

Workflow Visualization

FTIR_Workflow Start Acquire ATR-FTIR Spectrum (4000 - 400 cm⁻¹) CheckSalt Broad band at 3000-2600 cm⁻¹? (N-H⁺ stretching) Start->CheckSalt CheckAromatic Strong peaks at 745 & 700 cm⁻¹? (Monosubstituted Benzene) CheckSalt->CheckAromatic Yes (HCl Salt) FreeBase Alternative 1: Free Base Amine (Check for sharp 3400/3300 cm⁻¹) CheckSalt->FreeBase No Target Target Confirmed: [4-(Benzyloxy)tetrahydrofuran-3-yl]amine HCl CheckAromatic->Target Yes (Benzyl Ether) DeBenz Alternative 2: De-benzylated Analog (Check for broad O-H at 3300 cm⁻¹) CheckAromatic->DeBenz No

Logical decision tree for FTIR spectral validation of the target amine hydrochloride.

References

  • Bell, J. V., Heisler, J., Tannenbaum, H., & Goldenson, J. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry (Canadian Science Publishing). Available at:[Link]

  • InstaNANO. (2024). FTIR Functional Group Database Table with Search. InstaNANO Analytical Resources. Available at:[Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments Blog. Available at:[Link]

Validation

Reactivity comparison of[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride vs other furan-based amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly specialized, conformationally restricted building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly specialized, conformationally restricted building block utilized in advanced medicinal chemistry. The presence of the tetrahydrofuran (THF) ring, coupled with a bulky benzyloxy ether at the C4 position, creates a unique steric and electronic environment. This guide provides an objective, data-driven comparison of its reactivity against other furan-based amines—such as unsubstituted tetrahydrofuran-3-amine, furfurylamine, and bridged di-furan amines—equipping researchers with the mechanistic insights needed for rational synthetic design.

Structural and Electronic Profiling: The Causality of Reactivity

The reactivity of an amine is fundamentally governed by its nucleophilicity, which is a product of its electronic environment (pKa) and steric accessibility.

  • Steric Shielding: The C4-benzyloxy (-OBn) group exerts significant steric hindrance adjacent to the C3-primary amine. During nucleophilic acyl substitution or alkylation, this bulky group restricts the trajectory of incoming electrophiles. Consequently, synthesizing complex scaffolds requires highly reactive coupling reagents (e.g., HATU) to drive reactions to completion.

  • Inductive Electron Withdrawal (-I Effect): The ether oxygen within the THF ring, combined with the C4-alkoxy substituent, inductively withdraws electron density from the C3-amine. This slightly depresses its pKa compared to standard aliphatic amines, dampening its nucleophilicity but enhancing its stability against oxidative degradation.

  • Salt Form Stability: Primary furan-based amines are notoriously prone to reacting with atmospheric carbon dioxide to form carbamates (carbamatization), an undesirable side reaction that degrades reagent purity over time[1]. Storing [4-(Benzyloxy)tetrahydrofuran-3-yl]amine as a hydrochloride salt completely mitigates this issue, ensuring benchtop stability and consistent stoichiometric precision during assays[2].

ReactivityProfile A [4-(Benzyloxy)THF-3-yl]amine Hydrochloride B Steric Hindrance (C4-OBn Group) A->B C Inductive Effect (-I from Oxygen) A->C D Conformational Rigidity A->D E Slower coupling with bulky electrophiles B->E F Slightly lowered pKa Reduced nucleophilicity C->F G High stereoselectivity in asymmetric synthesis D->G

Reactivity profile and property relationships of 4-OBn-THF-3-amine.

Reactivity Comparison with Alternative Furan-Based Amines

To contextualize the performance of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine, it must be compared against structurally related alternatives utilized across different chemical sectors.

  • Unsubstituted Tetrahydrofuran-3-amine: Lacking the C4-OBn group, this amine exhibits higher nucleophilicity and faster reaction kinetics. It has been successfully utilized in the synthesis of squaramide-derived HIV-1 protease inhibitors, achieving yields of ~60-62% under mild conditions (40°C, 24h)[3]. However, it lacks the stereochemical directing influence provided by the bulky -OBn group.

  • Furfurylamine: Featuring an sp3 carbon linked to an aromatic furan ring, furfurylamine is highly reactive in reductive aminations but is susceptible to ring-opening under strong acidic conditions. It is frequently synthesized via the reductive amination of biobased furfural over heterogeneous catalysts (e.g., Ru/C or Ni-based catalysts)[4].

  • Bridged Di-Furan Amines: These polyfunctional amines exhibit exceptionally high reactivity and curing speeds, making them ideal as room-temperature curing agents for low VOC epoxy resins[1][5]. While excellent for materials science, their lack of 3D sp3-character makes them less suitable for targeted drug discovery compared to THF-3-amines.

Quantitative Reactivity Comparison
Amine DerivativeStructural ClassEst. pKaRelative NucleophilicitySteric ProfilePrimary Application
[4-(Benzyloxy)THF-3-yl]amine HCl Substituted Aliphatic Cyclic~9.2ModerateHigh (C4-OBn shielding)Complex API scaffolds, stereospecific targeting
Tetrahydrofuran-3-amine HCl Unsubstituted Aliphatic Cyclic~9.5HighLowSquaramide derivatives, general pharmacophores
Furfurylamine Aromatic-Aliphatic~8.8Very HighLowReductive amination, epoxy curing agents
Bridged Di-Furan Amines Polyfunctional Aromatic~8.5Extremely HighModerateLow VOC epoxy resin curing

Experimental Methodology: HATU-Mediated Amide Coupling

Because of the steric hindrance imparted by the C4-benzyloxy group, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. The following self-validating protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate, effectively overcoming the steric barrier.

Objective: Synthesis of a complex amide using[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride. Reagents: Carboxylic acid (1.0 eq),[4-(Benzyloxy)THF-3-yl]amine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

Step-by-Step Protocol:
  • Electrophile Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N2/Ar). Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Causality: DIPEA deprotonates the acid, allowing HATU to form the highly electrophilic active ester. A color change to pale yellow typically indicates successful activation.

  • Salt Neutralization: In a separate vial, suspend the[4-(Benzyloxy)THF-3-yl]amine hydrochloride in DMF and add the remaining 1.5 eq of DIPEA.

    • Causality: The base neutralizes the HCl salt, liberating the free nucleophilic amine in situ without exposing it to atmospheric CO2 for prolonged periods.

  • Nucleophilic Attack: Add the free amine solution dropwise to the activated ester mixture. Stir at room temperature for 4–12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the activated ester mass peak confirms that the steric barrier has been overcome and nucleophilic consumption is complete.

  • Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition and remove residual DMF) followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Salt Neutralization (DIPEA / Solvent) Step3 3. Nucleophilic Attack (Controlled Temp) Step1->Step3 Step2 2. Electrophile Activation (HATU / Acid) Step2->Step3 Step4 4. Aqueous Workup (Brine / Organics) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for amide coupling reactions.

References

  • Source: European Patent Office (EPO)
  • EP3110870B1 - Furan-based amines as curing agents for epoxy resins in low voc applications Source: Google Patents URL
  • (S)
  • Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts Source: ACS Sustainable Chemistry & Engineering URL
  • Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride Source: ResearchGate URL

Sources

Comparative

A Comparative Guide to the Definitive Melting Point Determination of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride as a Reference Standard

In the landscape of pharmaceutical development, the establishment of highly characterized reference standards is a cornerstone of quality, safety, and efficacy. A reference standard is a "highly purified compound that is...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the establishment of highly characterized reference standards is a cornerstone of quality, safety, and efficacy. A reference standard is a "highly purified compound that is well characterized" and serves as the benchmark against which future batches of active pharmaceutical ingredients (APIs), impurities, and degradation products are measured[1][2]. Among the battery of characterization tests, the melting point stands as a critical physical attribute. It offers a dual insight: a preliminary identification of the compound and a sensitive indication of its purity[3][4]. A pure, crystalline substance typically exhibits a sharp, well-defined melting range, whereas the presence of impurities will depress and broaden this range.

This guide provides a comprehensive, in-depth protocol and comparative analysis for establishing the melting point of a new reference standard, [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride. We will explore the procedural nuances grounded in pharmacopeial standards, compare instrumental methodologies, and elucidate the causality behind each experimental step to ensure the generation of robust and reliable data.

The Foundational Importance of Pharmacopeial Methods

To ensure regulatory acceptance and scientific validity, melting point determination must adhere to established pharmacopeial methods. The most widely recognized standards are the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.14. Melting point - capillary method. These methods provide a harmonized framework for the procedure, apparatus, and calibration, ensuring that results are consistent and comparable across different laboratories.

The core principle involves heating a finely powdered sample packed into a capillary tube at a controlled, constant rate and observing the temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point)[4][5]. This observed range is the melting range of the substance.

Experimental Workflow: From Instrument Qualification to Data Acceptance

The establishment of a melting point for a new reference standard is a meticulous process that extends beyond a single measurement. It encompasses the qualification of the instrument, rigorous adherence to the analytical procedure, and careful interpretation of the results.

G cluster_0 Phase 1: Instrument Qualification cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation & Reporting A Select & Procure Certified Melting Point Reference Standards B Perform Multi-Point Calibration as per USP <741> A->B C Verify Instrument Accuracy (Measured vs. Certified Values) B->C D Document Qualification & Set Recalibration Schedule C->D E Prepare Sample: Dry & Gently Pulverize [4-(Benzyloxy)tetrahydrofuran-3-yl]amine HCl D->E Instrument Qualified F Pack Capillary Tubes (3 replicates, 2.5-3.5 mm height) E->F G Set Instrument Parameters (Start Temp, Ramp Rate: 1 °C/min) F->G H Execute Melting Point Determination G->H I Record Onset & Clear Points for each replicate H->I Data Acquisition J Calculate Mean & Standard Deviation of Melting Range I->J K Establish Final Melting Range for the Reference Standard J->K L Generate Certificate of Analysis (CoA) with Full Documentation K->L

Caption: Workflow for establishing a reference standard melting point.

Detailed Experimental Protocol

This protocol is designed in accordance with USP General Chapter <741> for a Class I substance using a modern digital melting point apparatus[6].

2.1.1. Instrument Calibration

  • Causality: Calibration is the most critical step to ensure the trustworthiness of the results. It corrects for any systemic bias in the instrument's temperature sensor and heating block, making the measurements traceable to primary standards[7][8].

  • Procedure:

    • Select at least three USP Melting Point Reference Standards whose melting points bracket the expected melting point of the test substance. Based on the melting point of a structural analog, (S)-tetrahydrofuran-3-amine hydrochloride (165-170 °C), suitable standards would be Sulfanilamide (~165 °C), Sulfapyridine (~191 °C), and Caffeine (~236 °C)[9].

    • Prepare and run each reference standard according to the analysis protocol below (Section 2.1.2).

    • Compare the observed melting points (clear point) to the certified values on the reference standard's certificate.

    • If the measured values are outside the instrument's accuracy specifications (e.g., ±0.5 °C), perform an instrument adjustment or recalibration following the manufacturer's instructions. All actions must be documented.

2.1.2. Melting Point Determination of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride

  • Sample Preparation:

    • Dry the [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride sample in a vacuum desiccator over a suitable drying agent for at least 24 hours. This removes residual solvents or moisture that can depress the melting point.

    • Gently pulverize the dried sample using an agate mortar and pestle to ensure a fine, uniform powder. This promotes efficient and even heat transfer within the capillary.

  • Capillary Packing:

    • Use USP-compliant capillary tubes (typically 0.8-1.2 mm internal diameter)[4].

    • Charge the open end of the capillary tube with the pulverized sample.

    • Tap the closed end of the tube firmly on a hard surface to tightly pack the powder.

    • Continue until a sample column of 2.5–3.5 mm is achieved. An improperly packed or overly large sample can lead to a broad melting range due to inefficient heat transfer[5].

    • Prepare three replicate capillaries for statistical validity.

  • Instrumental Analysis:

    • Set the starting temperature on the apparatus to approximately 10 °C below the expected melting point. A preliminary rapid-ramp run may be necessary to estimate this value.

    • Set the heating rate (ramp rate) to 1 °C per minute. This slow rate is crucial for allowing the temperature of the sample and the thermometer to be in equilibrium, yielding an accurate melting range[7].

    • Once the starting temperature is reached and stable, insert the three prepared capillary tubes into the heating block.

    • Initiate the heating program.

    • Observe the samples (visually or via the instrument's camera) and record two temperatures for each capillary:

      • Onset Point: The temperature at which the first droplet of liquid is visible.

      • Clear Point: The temperature at which the last solid particle melts and the substance becomes a completely clear liquid. The USP defines this as the melting temperature[10].

    • Record the melting range (Onset Point – Clear Point) for all three replicates.

Comparison of Melting Point Apparatus: Manual vs. Automated Systems

The choice of instrumentation can significantly impact the efficiency, objectivity, and data integrity of melting point determination. The two primary categories are traditional manual apparatus (e.g., oil bath or metal block with manual observation) and modern automated digital systems.

G Start Start: Need to Determine Melting Point HighThroughput High Sample Throughput Needed? Start->HighThroughput GMP GMP/Regulatory Compliance Required? HighThroughput->GMP Yes Budget Budget Constraints (Low Initial Cost)? HighThroughput->Budget No GMP->Budget No Automated Decision: Use Automated Digital Apparatus GMP->Automated Yes Budget->Automated No Manual Decision: Use Manual Apparatus Budget->Manual Yes End1 End1 Automated->End1 Advantages: High Precision, Unattended Operation, Data Integrity (21 CFR Part 11) End2 End2 Manual->End2 Advantages: Low Cost, Direct Observation of Melting Behavior

Caption: Decision guide for selecting a melting point apparatus.

Performance Comparison

The table below summarizes the key performance differences between these two methodologies. The choice ultimately depends on the specific laboratory environment, balancing factors like throughput, budget, and regulatory requirements[11].

FeatureManual Apparatus (e.g., Thiele Tube, Mel-Temp)Automated Digital ApparatusRationale & Causality
Accuracy & Precision Lower; dependent on operator skill. Precision typically ±1-2 °C.Higher; automated detection and precise temperature control. Precision typically ±0.2-0.5 °C.Automated systems eliminate the subjectivity of visual detection and the variability of manual heat control, leading to more reproducible and accurate results[12][13][14].
Objectivity Subjective; operator determines onset/clear points visually.Objective; detection via light transmission or video image analysis.Human error and inter-operator variability are significant sources of error in manual methods. Automation provides a consistent, algorithm-based determination[15].
Throughput Low; typically one sample at a time.High; many models can run 3-6 samples simultaneously and unattended.The ability to run multiple samples without constant monitoring significantly increases laboratory efficiency, especially in QC environments[11].
Data Integrity & Compliance Manual documentation; not compliant with 21 CFR Part 11.High; generates tamper-proof digital records, audit trails, and video files. Often 21 CFR Part 11 compliant.For regulated environments (GMP), automated data capture is essential for ensuring data traceability and preventing fraud[11].
Cost Low initial investment.Higher initial investment.The advanced technology, including digital sensors, cameras, and software, contributes to the higher cost of automated systems[13].

Interpreting the Data and Establishing the Standard

For the [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride reference standard, the three replicate measurements should be in close agreement. The final reported melting range should be the mean of the replicates. A narrow range (typically < 2 °C) is indicative of high purity. This experimentally determined melting range, along with the detailed methodology, becomes a critical part of the Certificate of Analysis (CoA) for this reference standard lot.

Example Data Evaluation:

  • Replicate 1: 175.2 °C (Onset) – 176.5 °C (Clear)

  • Replicate 2: 175.4 °C (Onset) – 176.7 °C (Clear)

  • Replicate 3: 175.3 °C (Onset) – 176.6 °C (Clear)

Reported Melting Range: 175.3 – 176.6 °C

This value is now the benchmark for this specific reference standard. Future batches of the same material can be quickly checked against this range as a measure of identity and purity.

References

  • Drawell. (2024, September 14). Melting Point Apparatus Types and Choosing Tips.
  • Gibnik. (n.d.). White Paper on Digital Melting Point Meters.
  • Sigma-Aldrich. (n.d.). Melting Point Standards.
  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control.
  • Hino-Tek. (2025, August 19). Melting Point Apparatus: What It Is & How to Determine Melting Point.
  • ETCN. (2025, March 16). Comprehensive Guide to Melting Point Apparatus and Measurement Techniques.
  • AELAB. (2026, March 23). Selecting the Best Melting Point Apparatus for Pharmaceutical Labs.
  • ChemicalBook. (2025, July 24). (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • Giani, S., et al. (2017, April 4). USP melting point reference standards: Evaluation of parameters that affect the melting point.
  • A. Krüss Optronic. (n.d.). Melting point determination.
  • Giani, S., & Towers, M. (2016, June 11).
  • Scribd. (n.d.). USP Melting Point Calibration Standards.
  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

Sources

Safety & Regulatory Compliance

Safety

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the integration of novel building blocks like [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride into drug development pipelines requires more than just synthetic e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integration of novel building blocks like [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride into drug development pipelines requires more than just synthetic expertise; it demands rigorous, self-validating safety and disposal protocols. Proper waste management is not merely a regulatory hurdle—it is a critical environmental and operational imperative.

This guide provides actionable, step-by-step methodologies for the safe handling and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Physicochemical Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the molecular behavior of [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride. We do not just blindly sort chemicals; we route them based on their mechanistic properties.

  • Amine Hydrochloride Salt: The hydrochloride moiety dictates that the compound is highly water-soluble and will dissociate to yield a weakly acidic aqueous solution containing chloride ( Cl− ) ions. This necessitates routing aqueous waste to designated acidic streams and verifying pH compatibility before consolidation to prevent hazardous off-gassing[1].

  • Organic Backbone (THF & Benzyloxy): The organic framework is combustible and environmentally persistent. When dissolved in organic solvents, the presence of the covalently associated chloride ion often mandates that the waste be classified as Halogenated Organic Waste [2]. Incinerating chloride-containing compounds in non-halogenated streams can lead to the formation of toxic dioxins, a critical regulatory violation as outlined in.

  • Toxicity & Irritation: As an acute oral toxicant and a skin/eye irritant, aerosolization of the solid powder poses a significant inhalation risk. This causality drives the requirement for handling the solid exclusively within a certified chemical fume hood and dampening spills before sweeping, a standard supported by[3][4].

Decision Logic for Waste Segregation

Proper segregation is the cornerstone of laboratory waste management. The following self-validating workflow illustrates the decision-making process for routing [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride waste streams.

WasteDecisionTree Start Waste Type? Solid Solid Powder/Crystals Start->Solid Liquid Liquid Solution Start->Liquid Empty Empty Container Start->Empty SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste SolventType Solvent Type? Liquid->SolventType TripleRinse Triple Rinse (Methanol/Water) Empty->TripleRinse Aqueous Aqueous SolventType->Aqueous Organic Organic SolventType->Organic AqueousWaste Aqueous Acidic Waste (Check pH) Aqueous->AqueousWaste HalogenatedWaste Halogenated Organic Waste (Due to Cl- ion) Organic->HalogenatedWaste Rinsate Rinsate to Liquid Waste TripleRinse->Rinsate Trash Deface Label & Discard/Recycle TripleRinse->Trash Rinsate->SolventType

Caption: Decision tree for the segregation and disposal of[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride waste.

Step-by-Step Disposal Protocols

Phase 1: Operational Preparation & PPE
  • Causality: To prevent dermal absorption and respiratory irritation, establishing a physical barrier is mandatory.

  • Don PPE: Equip chemical-resistant nitrile gloves (double-gloving is recommended for spill cleanup), safety goggles (not just safety glasses), and a standard lab coat[5].

  • Ventilation: Conduct all transfers and waste consolidations within a certified chemical fume hood to capture any aerosolized particulates[5].

Phase 2: Solid Waste Management
  • Causality: Solid amine hydrochlorides can react with ambient moisture or incompatible oxidizing agents over time.

  • Collection: Transfer unused or contaminated solid [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride into a chemically resistant, sealable container (e.g., HDPE or glass)[5].

  • Segregation: Ensure the container is free of strong oxidizing agents or strong bases, which could trigger an exothermic acid-base reaction or oxidative degradation[5].

  • Labeling: Affix a "Hazardous Waste" tag. Explicitly list the full chemical name and the approximate mass. Do not use abbreviations.

Phase 3: Liquid Waste Management
  • Causality: The chloride ion dictates regulatory routing to prevent environmental contamination and incinerator damage.

  • Aqueous Solutions: Collect in a designated aqueous waste carboy.

    • Self-Validation Step: Check the pH of the solution using indicator paper. If the pH is < 4, ensure it is routed exclusively to an acidic aqueous waste stream to prevent unintended lethal reactions with cyanide- or sulfide-containing basic wastes[2][3].

  • Organic Solutions: If dissolved in organic solvents (e.g., DCM, Methanol, EtOAc), route the entire mixture to Halogenated Organic Waste . Even if the primary solvent is non-halogenated, the presence of the hydrochloride salt introduces halogens into the stream, which must be accounted for during commercial incineration[2].

Phase 4: Empty Container Decontamination
  • Causality: Residual chemical dust inside "empty" containers poses a hidden exposure risk to sanitation workers and violates RCRA empty container rules.

  • Triple Rinse: Add a small volume of a compatible solvent (e.g., methanol or water) to the empty container. Cap and agitate thoroughly. Repeat this process three times[5].

  • Rinsate Disposal: Consolidate the rinsate into the appropriate liquid hazardous waste container, following [5].

  • Validation & Defacement: Visually inspect the container for zero residual solid. Once verified clean, completely deface or remove the original chemical label. The container may now be disposed of in standard laboratory glass/plastic recycling or trash[5].

Phase 5: Spill Response & Decontamination
  • Causality: Dry sweeping generates airborne dust, drastically increasing inhalation risks.

  • Dampen: Lightly mist the spilled solid with water or a compatible solvent to suppress dust formation[3].

  • Contain & Collect: Use a plastic scoop or damp absorbent pads to collect the material. Avoid using metal tools if spark hazards exist from nearby flammable solvents.

  • Decontaminate: Wash the spill area with soap and water, collecting the wash water as aqueous hazardous waste[3][6].

Quantitative Data & Compatibility Matrix

To ensure rapid decision-making during laboratory operations, adhere to the following compatibility and disposal matrix:

Waste StreamPrimary HazardApproved ReceptacleIncompatibilitiesRegulatory Routing
Solid Waste Irritant, Acute ToxicityHDPE or Glass jar, screw-capStrong oxidizers, strong basesSolid Hazardous Waste (Incineration)
Aqueous Waste Weakly Acidic ( Cl− )Polyethylene CarboyCyanides, Sulfides, BleachAqueous Acidic Waste
Organic Waste Combustible, HalogenatedGlass or HDPE CarboyAlkali metals, OxidizersHalogenated Organic Waste
Empty Containers Trace ResidueStandard Trash/RecyclingN/A (Post-triple rinse)Non-Hazardous (Post-defacement)

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available from:[Link]

Sources

Handling

Personal protective equipment for handling [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride

Comprehensive Safety and Handling Guide for[4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride Chemical Profile and Hazard Causality [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly specialized synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for[4-(Benzyloxy)tetrahydrofuran-3-yl]amine Hydrochloride

Chemical Profile and Hazard Causality

[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride is a highly specialized synthetic building block frequently utilized in medicinal chemistry and drug development. While the benzyloxy and tetrahydrofuran moieties provide critical structural geometry for receptor binding, the primary amine is supplied as a hydrochloride (HCl) salt to enhance chemical stability, prevent premature oxidation, and improve aqueous solubility.

However, this salt formulation dictates its physical behavior in the laboratory. As an HCl salt, the compound typically presents as a fine, crystalline powder that is highly prone to electrostatic charging and aerosolization during transfer[1]. Inhalation of this microscopic dust can lead to severe respiratory tract irritation (GHS Category 3)[2]. Furthermore, the inherent basicity of the free amine—once dissolved or in contact with physiological moisture—combined with the chloride counterion makes the compound a Category 2 skin irritant and Category 2A serious eye irritant[2]. Consequently, handling protocols must be designed as self-validating systems that universally prevent dust dispersion and dermal contact[3].

Causality-Driven Personal Protective Equipment (PPE) Selection

Standard laboratory attire is insufficient for handling functionalized amine hydrochlorides. The selection of PPE must directly address the physical state (dust aerosolization) and chemical reactivity (corrosive/irritant) of the compound.

Table 1: Quantitative and Categorical PPE Specifications

PPE CategorySpecification & StandardHazard MitigatedCausality & Operational LogicReplacement Frequency
Eye Protection ANSI Z87.1 Safety Goggles with side-shieldsCorneal irritation / Chemical dustFine powders can bypass standard safety glasses via air currents. Tight-fitting goggles prevent micro-particulate ingress[2].Inspect daily; replace if scratched.
Hand Protection Nitrile gloves (min. 4 mil thickness)Dermal absorption / Localized irritationNitrile provides an excellent barrier against solid salts and prevents moisture-driven dermal transfer[4].Every 2 hours, or immediately upon contamination.
Body Protection Flame-retardant (FR) or standard lab coat, fully buttonedSkin contact / Clothing contaminationImpervious clothing prevents dust from settling on personal garments, which could lead to chronic exposure outside the lab[2].Wash weekly via specialized lab laundry services.
Respiratory N95/P100 Particulate Respirator (if outside hood)Inhalation of aerosolized HCl saltPrevents inhalation of fine crystalline dust that causes respiratory tract irritation[1].Discard after single use or if breathing resistance increases.

Step-by-Step Operational Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating workflow for handling the compound.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react violently with amines[1].

  • Place an anti-static weighing boat on the analytical balance to counteract the electrostatic nature of the HCl salt powder.

Step 2: Weighing and Transfer

  • Don all required PPE (Table 1) prior to opening the primary reagent bottle[3].

  • Use a grounded, stainless-steel or anti-static polymeric spatula to transfer the[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride. This minimizes the risk of the fine powder repelling off the tool and aerosolizing due to static charge.

  • Weigh the required mass, immediately seal the primary container to prevent hygroscopic moisture absorption, and transfer the weighing boat to the reaction vessel.

Step 3: Dissolution

  • Add the reaction solvent (e.g., dichloromethane, methanol, or DMF) slowly down the inner wall of the reaction vessel to suppress any remaining dust.

  • Ensure the vessel is properly vented if gas evolution is anticipated during subsequent neutralization of the hydrochloride salt (e.g., upon addition of a base like triethylamine or DIPEA).

Decontamination and Disposal Plan

Proper disposal is a critical component of environmental responsibility and regulatory compliance. The compound must not be released into the environment or poured down the drain[1].

Step-by-Step Disposal Protocol:

  • Solid Waste: Collect any unused solid [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride, contaminated weighing boats, and disposable spatulas. Place them into a chemically resistant, sealable container clearly labeled as "Hazardous Solid Waste - Amine Hydrochloride"[5].

  • Liquid Waste: All reaction filtrates and solutions containing the compound must be segregated into a designated compatible liquid hazardous waste carboy[5]. Do not mix with strong oxidizers.

  • Empty Container Decontamination: The original reagent bottle must be triple-rinsed with a compatible solvent (e.g., ethanol or methanol) to fully dissolve and capture residual salt[5].

  • Rinsate Disposal: Collect the rinsate from all three washes and add it directly to the liquid hazardous waste container[5].

  • Defacing: Once the container is completely dry, completely deface or remove the original chemical label before disposing of the glass/plastic as non-hazardous waste (per institutional policy)[5].

Operational Workflow Visualization

Chemical_Handling_Workflow Start Pre-Operation: Verify Fume Hood (>100 fpm) PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat Start->PPE Handling Weighing & Transfer: Use Anti-Static Tools PPE->Handling Dissolution Solvent Addition: Suppress Dust Aerosolization Handling->Dissolution Waste_Decision Waste Generation Type? Dissolution->Waste_Decision Solid_Waste Solid Waste: Contaminated Consumables Waste_Decision->Solid_Waste Liquid_Waste Liquid Waste: Reaction Solutions & Rinsate Waste_Decision->Liquid_Waste Container Empty Container: Triple-Rinse Protocol Waste_Decision->Container Container->Liquid_Waste Rinsate

Handling and disposal workflow for [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride.

References

  • Angene Chemical. "Safety Data Sheet - Angene Chemical." [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride
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[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride
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